7-O-Demethyl rapamycin
Description
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Properties
Molecular Formula |
C50H77NO13 |
|---|---|
Molecular Weight |
900.1 g/mol |
IUPAC Name |
(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1 |
InChI Key |
ZHYGVVKSAGDVDY-AVLJHKTDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of 7-O-Demethyl Rapamycin: A Technical Guide
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound first identified for its potent antifungal properties.[1] Subsequent research revealed its significant immunosuppressive and anti-proliferative activities, leading to its clinical use in preventing organ transplant rejection and in certain cancer therapies.[2][3] The primary mechanism of action for rapamycin and its derivatives is the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[3] 7-O-Demethyl rapamycin is a key derivative and impurity of rapamycin, sharing its core structure and biological activities.[2][4] This technical guide provides an in-depth exploration of the discovery, origin, and characterization of this compound and its parent compound, rapamycin, tailored for researchers and professionals in drug development.
Discovery and Origin
Discovery of Rapamycin
The story of rapamycin began in 1964 with a Canadian medical expedition to Easter Island, known locally as Rapa Nui.[1][5] A microbiologist named Georges Nógrády collected soil samples from the island.[1] These samples were later provided to scientists at Ayerst Pharmaceuticals (now part of Pfizer).[1] In 1975, researchers at Ayerst reported the isolation of a new antifungal compound from the bacterium Streptomyces hygroscopicus found in one of these soil samples.[1] In homage to the island of its origin, the compound was named rapamycin.[1] Initially characterized by its potent activity against fungi like Candida albicans, its immunosuppressive properties were later discovered, paving the way for its development as a clinical therapeutic.[1][2]
Origin of this compound
This compound, also known as 7-O-Desmethyl Sirolimus or Novolimus, is primarily recognized as an impurity and derivative of rapamycin.[2] While it can be found in fermentation broths of rapamycin-producing organisms, a specific method for its directed production has also been developed. A patented method describes the use of Actinoplanes species for the preparation of 7-O-demethylated rapamycin through fermentation.[6] This process allows for the targeted biosynthesis of this derivative, providing a source of the material for research and as a reference standard for impurity analysis in rapamycin production.[6]
Biosynthesis and Chemical Properties
Rapamycin's complex macrocyclic structure is synthesized by a large, multifunctional enzyme system. The core of the molecule is assembled by a type I modular polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS) system.[7] The biosynthesis is initiated with a shikimate-derived starter unit, 4,5-dihydroxycyclohex-1-ene-carboxylic acid (DHCHC).[7] The linear polyketide chain is then elongated and subsequently condensed with L-pipecolate, an amino acid derived from L-lysine, before the macrocycle is closed.[7] A series of post-PKS tailoring steps, including oxidations and methylations, complete the synthesis of the final rapamycin molecule.[7]
Table 1: Chemical Properties of Rapamycin and this compound
| Property | Rapamycin | This compound |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₀H₇₇NO₁₃[8] |
| Molecular Weight | 914.17 g/mol | 900.15 g/mol [8][9] |
| CAS Number | 53123-88-9 | 151519-50-5[9] |
| Synonyms | Sirolimus, Rapamune | 7-O-Desmethyl Sirolimus, Novolimus[2] |
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin and its derivatives exert their biological effects by inhibiting the mTOR signaling pathway.[3] This pathway is a central regulator of cellular and organismal physiology, integrating signals from growth factors, nutrients, and cellular energy status.[10] mTOR functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[10]
Rapamycin's action is indirect; it first forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[2][11] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically and allosterically inhibiting the activity of mTORC1.[1][11] mTORC1 is acutely sensitive to rapamycin, while mTORC2 is generally considered insensitive to acute rapamycin treatment, although it can be inhibited by chronic exposure in some cell types.[3]
The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] This leads to the suppression of protein synthesis and cell growth, which underlies rapamycin's immunosuppressive and anti-proliferative effects.[3]
References
- 1. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation method of 7-O-demethylated rapamycin - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-O-Desmethyl Rapamycin - LKT Labs [bioscience.co.uk]
- 10. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms for 7-O-Demethyl rapamycin (e.g., 7-O-Desmethyl rapamycin, Novolimus)
A comprehensive overview of 7-O-Demethyl rapamycin (B549165), its synonyms including Novolimus, its mechanism of action as an mTOR inhibitor, and its applications in biomedical research and drug development.
This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on 7-O-Demethyl rapamycin. It consolidates key information on its nomenclature, biological activity, and relevant experimental methodologies.
Nomenclature and Synonyms
This compound is known by several synonyms in scientific literature and commercial products. Establishing a clear understanding of these alternative names is crucial for comprehensive literature review and research.
| Synonym | Context/Comments |
| 7-O-Desmethyl rapamycin | A common alternative chemical name.[1][2] |
| Novolimus | The designated name for this compound when used as the active pharmaceutical ingredient in drug-eluting stents.[3][4][5][6] |
| 16-O-Demethyl-Rapamycin | An alternative nomenclature found in some chemical supplier catalogs. |
| Rapamycin 30-O-Desmethyl Impurity | Name used when referencing this compound as a related substance to Rapamycin. |
| 7-O-Demethyl Cypher | A less common synonym.[7] |
| 7-O-Demethyl Rapammune | A less common synonym.[7] |
| 7-O-Demethyl Sirolimus | An alternative name linking it to Sirolimus (rapamycin).[2][7] |
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 151519-50-5[2][7] |
| Molecular Formula | C₅₀H₇₇NO₁₃[7][8] |
| Molecular Weight | 900.15 g/mol [2][7] |
Mechanism of Action: mTOR Inhibition
This compound, like its parent compound rapamycin (also known as sirolimus), exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][9][10]
The mechanism involves the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[9][11] Inhibition of mTORC1 disrupts downstream signaling pathways, leading to the suppression of protein synthesis and cell cycle arrest in the G1 phase.[11]
Quantitative Data
The biological activity of this compound, particularly as Novolimus, has been quantified in various studies. This data is essential for assessing its potency and clinical efficacy.
In Vitro Potency:
| Assay | Cell Type | Endpoint | Value |
| Inhibition of cell proliferation | Human smooth muscle cells | IC₅₀ | 0.5 nM[6][12] |
Clinical Data from the EXCELLA II Trial (Novolimus-Eluting Stent vs. Zotarolimus-Eluting Stent):
| Endpoint | Time Point | Novolimus-Eluting Stent (NES) | Zotarolimus-Eluting Stent (ZES) | p-value |
| In-stent Late Lumen Loss (mm) | 9 months | 0.11 ± 0.32 | 0.63 ± 0.42 | <0.0001 |
| Device-Oriented Composite Endpoint* | 5 years | Lower incidence (HR 0.38) | Higher incidence | 0.011[3][4] |
| Patient-Oriented Composite Endpoint** | 5 years | Lower incidence (HR 0.53) | Higher incidence | 0.013[3][4] |
*Composite of cardiac death, target vessel myocardial infarction, and clinically indicated target lesion revascularization. **Composite of all-cause death, all myocardial infarction, and all revascularization.
Pharmacokinetic Properties (Novolimus released from a drug-eluting stent):
| Polymer Type | Drug Release within 12 weeks |
| Durable Polymer | Majority of the drug released[12] |
| Bioabsorbable Polymer | ~95% of the drug released[12] |
Experimental Protocols
This section outlines general methodologies for key experiments relevant to the study of this compound and other mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on mTOR kinase activity.
General Protocol:
-
Immunoprecipitation of mTORC1:
-
Lyse mammalian cells (e.g., HEK293T) with a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.
-
Incubate cell lysates with an anti-mTOR antibody conjugated to protein A/G beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the kinase reaction by adding a substrate (e.g., recombinant 4E-BP1) and ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the phosphorylation of the substrate using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).
-
Quantify the signal and calculate IC₅₀ values.
-
HPLC Analysis of Rapamycin Analogs
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of rapamycin and its analogs.
General Protocol:
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., methanol).
-
For biological samples, perform a protein precipitation step (e.g., with cold methanol) followed by centrifugation to clear the supernatant.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[13][14]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 278 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a reference standard.
-
Quantify the compound by integrating the peak area and comparing it to a standard curve.
-
FKBP12 Binding Assay
This assay measures the ability of a compound to bind to FKBP12, the initial step in the mechanism of action of rapamycin and its analogs.
General Protocol:
-
Reagents:
-
Purified recombinant FKBP12.
-
A labeled ligand that binds to FKBP12 (e.g., tritiated FK506 or a fluorescently labeled probe).
-
Test compound (this compound).
-
-
Assay Procedure (Competitive Binding Format):
-
Incubate a fixed concentration of FKBP12 and the labeled ligand with varying concentrations of the test compound in a suitable buffer.
-
Allow the binding to reach equilibrium.
-
-
Detection:
-
Separate the bound from the free labeled ligand. This can be achieved through various methods, such as scintillation proximity assay (for radioligands) or fluorescence polarization (for fluorescent probes).
-
Measure the signal, which will be inversely proportional to the amount of test compound bound to FKBP12.
-
-
Data Analysis:
-
Plot the signal as a function of the test compound concentration.
-
Calculate the IC₅₀ or Ki value to determine the binding affinity.
-
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 4. DESyne novolimus-eluting coronary stent is superior to Endeavor zotarolimus-eluting coronary stent at five-year follow-up: final results of the multicentre EXCELLA II randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. journals.asm.org [journals.asm.org]
- 14. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
7-O-Demethyl rapamycin as a rapamycin impurity and metabolite
An In-depth Technical Guide to 7-O-Demethyl Rapamycin (B549165): A Core Impurity and Metabolite
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus.[1] It is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[2][3] This activity makes rapamycin and its derivatives (rapalogs) essential drugs in clinical settings, primarily as immunosuppressants to prevent organ transplant rejection and as anti-cancer agents.[3][4][5]
The manufacturing, stability, and metabolic fate of rapamycin are critical aspects of its pharmaceutical development. During its production via fermentation, and as a product of in vivo metabolism, various related substances are formed. Among the most significant of these is 7-O-demethyl rapamycin (also known as 7-O-Desmethyl Sirolimus or Novolimus).[6] This compound is both a process-related impurity and a key human metabolite.[6][7] Understanding the physicochemical properties, biological activity, and analytical methodologies for this compound is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of rapamycin-based therapies. This guide provides a comprehensive technical overview of this compound, consolidating current knowledge on its formation, activity, and analysis.
Chapter 1: Physicochemical and General Information
This compound is structurally similar to its parent compound, differing by the absence of a methyl group at the C-7 position. This modification, while seemingly minor, influences its biological activity and analytical characterization. The compound is commercially available as a reference standard for analytical and research purposes.[8][9]
| Property | Value | References |
| Chemical Name | 7-O-Demethyl Sirolimus | [6][9] |
| Synonyms | 7-O-Desmethyl Rapamycin, Novolimus | [6][10] |
| CAS Number | 151519-50-5 | [6][8][9] |
| Molecular Formula | C₅₀H₇₇NO₁₃ | [8][9][11] |
| Molecular Weight | 900.15 g/mol | [4][6][9] |
| Purity (Commercial) | Available as ≥85% or ~80% for reference standards | [6][9][10] |
| Type | Impurity, Metabolite | [9][12] |
Chapter 2: this compound as a Metabolite
Rapamycin is extensively metabolized in the body, primarily by cytochrome P450 3A (CYP3A) enzymes in the liver and intestine.[2][13] The primary metabolic pathways are demethylation and hydroxylation.[14][15] Following oral administration in humans, this compound is one of several major metabolites identified in blood, alongside 41-O-demethyl rapamycin and various hydroxylated derivatives.[7][16][17]
While metabolites of sirolimus are generally considered to have low immunosuppressive activity and are not thought to play a major role in the clinical pharmacology of the parent drug, their characterization is vital for comprehensive pharmacokinetic and safety profiling.[7][16]
Figure 1: Metabolic pathways of Rapamycin (Sirolimus).
Pharmacokinetic Data
Studies analyzing blood samples from patients and healthy volunteers have quantified the relative abundance of rapamycin metabolites. These data are crucial for understanding the drug's disposition.
| Metabolite | Relative Abundance (% of Total Sirolimus Derivatives) | Reference |
| Sirolimus (Unchanged) | 69.7% | [15] |
| 39-O-demethyl sirolimus | 9.3% | [15] |
| 34-hydroxy sirolimus | 9.3% | [15] |
| 12-hydroxy sirolimus | 4.6% | [15] |
| 16-O-demethyl sirolimus | 2.2% | [15] |
| Dihydroxylated metabolites | 3.0% | [15] |
| Individual Metabolites (range) | 6-17% (at 24 hours post-administration) | [7][16] |
Chapter 3: this compound as an Impurity
This compound is also a known process-related impurity that can arise during the fermentation of S. hygroscopicus.[1] Its presence, along with other analogs and isomers, necessitates robust purification and analytical methods to ensure the final drug product meets stringent regulatory standards.[18][19] Forced degradation studies, which are used to identify potential degradation products and validate the stability-indicating power of analytical methods, have also shown the formation of various rapamycin-related substances under stress conditions like oxidation.[20][21][22]
Chapter 4: Biological Activity and Mechanism of Action
This compound is reported to possess antifungal, immunosuppressive, and tumor cell growth-inhibiting properties.[4][23] The biological activity of rapamycin is mediated by its binding to the immunophilin FKBP12. This complex then binds to and inhibits mTORC1 (mechanistic Target of Rapamycin Complex 1).
Structure-activity relationship studies have revealed that the rapamycin molecule has two functional domains: a "binding domain" that interacts with FKBP12 and an "effector domain" that interacts with mTOR. Research on C-7 modified analogs indicates that the C-7 methoxy (B1213986) group is a key part of the effector domain, positioned at the interface between FKBP12 and mTOR in the ternary complex.[24] Therefore, the demethylation at this position directly impacts the interaction with the target protein, likely altering the compound's potency compared to the parent drug.
Figure 2: Mechanism of mTORC1 inhibition by Rapamycin.
Chapter 5: Analytical Methodologies
Accurate detection and quantification of this compound as both an impurity and a metabolite are critical. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the primary analytical technique employed.
Figure 3: Analytical workflow for impurity/metabolite analysis.
Experimental Protocol 1: Reversed-Phase HPLC for Impurity Analysis
This protocol is a representative method for separating rapamycin from its process-related impurities based on published methodologies.[18][25]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).[18][25]
-
Mobile Phase A: A mixture of Methanol (B129727), Acetonitrile, and Water (e.g., 5:20:75 v/v/v).[18]
-
Mobile Phase B: A mixture of Methanol and Acetonitrile (e.g., 45:55 v/v).[18]
-
Flow Rate: 1.0 mL/min.[25]
-
Injection Volume: 10-20 µL.
-
Elution Mode: Gradient elution. A typical gradient might be:
-
0-10 min: 60% A, 40% B
-
10-40 min: Linear gradient to 45% A, 55% B
-
40-50 min: Hold at 45% A, 55% B
-
50.1-60 min: Return to initial conditions (60% A, 40% B) and equilibrate.[18]
-
-
Sample Preparation: Dissolve the rapamycin sample in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.
| Parameter | Condition 1 | Condition 2 |
| Column | Medium-spectrum red RD-C18 (4.6 x 105 mm, 3.0 µm) | C8 (4.6 x 15 mm, 5 µm) |
| Mobile Phase | A: MeOH/ACN/H₂O (0-5:15-20:75-80) B: MeOH/ACN (40-50:50-60) | Isocratic: Methanol/Water (80:20 v/v) |
| Flow Rate | 0.8-1.2 mL/min | 1.0 mL/min |
| Temperature | 45-55 °C | 57 °C |
| Detection | Not specified (UV typical) | UV at 277 nm |
| Elution | Gradient | Isocratic |
| Reference | [18] | [25][27] |
Experimental Protocol 2: LC-MS/MS for Metabolite Quantification in Blood
This protocol outlines a method for the sensitive and specific quantification of sirolimus and its metabolites in blood, adapted from published clinical assays.[28][29]
-
Sample Preparation (Solid Phase Extraction):
-
To 1 mL of whole blood, add an internal standard (e.g., an analog like 28-O-acetyl sirolimus).[28]
-
Lyse the cells and precipitate proteins using a suitable agent (e.g., zinc sulfate/methanol).
-
Centrifuge to pellet the precipitate.
-
Load the supernatant onto a C18 SPE column.
-
Wash the column to remove interferences (e.g., with water and methanol/water mixtures).
-
Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS System: An HPLC system coupled to a triple-stage quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 analytical column (e.g., 4.0 x 150 mm).[28]
-
Mobile Phase: Isocratic elution with Methanol/1% Formic Acid (90:10 v/v).[28]
-
Flow Rate: 0.5-0.8 mL/min.
-
Ionization Mode: ESI, positive ion mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Example Transition for a Demethylated Metabolite: The precursor ion would be the [M+Na]⁺ or [M+NH₄]⁺ adduct of this compound (e.g., m/z 922.5 for the sodium adduct). The product ion would be a characteristic fragment resulting from collision-induced dissociation.
-
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantification can reach levels as low as 0.25 µg/L.[28][29]
Structural Elucidation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural confirmation of rapamycin and its related substances.[30] A complete assignment of proton (¹H) and carbon (¹³C) NMR spectra, supported by 2D NMR experiments (like COSY, HSQC, and HMBC), is necessary to unambiguously identify the structure of this compound and differentiate it from other isomers.[31] This is particularly crucial for qualifying reference standards.
Conclusion
This compound is a molecule of significant interest in the pharmaceutical sciences, representing a key intersection of drug metabolism, manufacturing, and quality control. As a primary human metabolite, its study is essential for a complete understanding of rapamycin's pharmacokinetics and safety profile. As a process-related impurity, its diligent control through robust purification and analytical validation is fundamental to guaranteeing the quality and consistency of the final drug product. The methodologies detailed in this guide, from chromatography and mass spectrometry to NMR, provide the necessary tools for researchers and developers to effectively characterize, quantify, and control this critical rapamycin-related substance.
References
- 1. Preparation method of 7-O-demethylated rapamycin - Eureka | Patsnap [eureka.patsnap.com]
- 2. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 7. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 151519-50-5 | SynZeal [synzeal.com]
- 9. This compound (~80%) | LGC Standards [lgcstandards.com]
- 10. 7-O-Desmethyl Rapamycin - LKT Labs [bioscience.co.uk]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound (~80%) | CymitQuimica [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Structural identification of three metabolites and a degradation product of the macrolide immunosuppressant sirolimus (rapamycin) by electrospray-MS/MS after incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rapamycin.news [rapamycin.news]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. CN115097046B - Method for separating rapamycin and impurities thereof - Google Patents [patents.google.com]
- 19. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 20. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 21. experts.umn.edu [experts.umn.edu]
- 22. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. saudijournals.com [saudijournals.com]
- 27. brieflands.com [brieflands.com]
- 28. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Revised NMR assignments for rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 7-O-Demethyl Rapamycin (Ridaforolimus): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Demethyl rapamycin (B549165), also known as ridaforolimus (B1684004) (formerly AP23573 and MK-8669), is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). As a non-prodrug analog of rapamycin, ridaforolimus exhibits improved aqueous solubility and stability, positioning it as a significant compound in the landscape of targeted cancer therapy.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of ridaforolimus, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of mTOR inhibitors.
Mechanism of Action
Ridaforolimus exerts its biological effects through the specific inhibition of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[3] The mechanism of action involves the following key steps:
-
Complex Formation: Ridaforolimus first binds to the intracellular protein FK506-binding protein 12 (FKBP12).[2]
-
mTORC1 Inhibition: The resulting ridaforolimus-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[2]
-
Downstream Signaling Cascade: Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This leads to the suppression of protein synthesis and arrests the cell cycle.[4]
The targeted inhibition of the PI3K/Akt/mTOR signaling pathway by ridaforolimus ultimately results in a cytostatic effect, characterized by cell cycle arrest and a reduction in cell size.[4]
Signaling Pathway Diagram
Pharmacological Data
In Vitro Potency
The in vitro potency of ridaforolimus has been demonstrated through the inhibition of downstream mTOR signaling pathways.
| Cell Line | Parameter | IC50 (nM) | Reference |
| HT-1080 Fibrosarcoma | p-S6 Inhibition | 0.2 | [5] |
| HT-1080 Fibrosarcoma | p-4E-BP1 Inhibition | 5.6 | [5] |
Preclinical Pharmacokinetics
Clinical Pharmacokinetics
Ridaforolimus has been evaluated in several clinical trials, providing valuable pharmacokinetic data in human subjects. The compound exhibits nonlinear pharmacokinetics.[1][2]
| Trial ID | Patient Population | Dose | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |
| NCT00112372 | Advanced Malignancies | 40 mg qd x 5d/wk | ~2-4 | - | - | 42.0 | [1] |
| - | Moderate Hepatic Insufficiency | 10 mg single dose | 6.0 | 53.9 | 1168 | - | [7] |
| - | Healthy Controls | 10 mg single dose | 4.0 | 41.4 | 589 | - | [7] |
| - | Pediatric Solid Tumors | 33 mg/m² 5d/wk | ~2-4 | - | - | - | [8] |
Data presented as mean or median where available. Dashes indicate data not reported in the cited source.
Pharmacodynamics
The pharmacodynamic effects of ridaforolimus have been assessed in clinical trials by measuring the inhibition of mTOR downstream markers in peripheral blood mononuclear cells (PBMCs), skin, and tumor tissues.[9]
| Tissue | Marker | Inhibition | Onset of Action | Duration of Effect | Reference |
| PBMCs | p-4E-BP1, pS6 | >90% | Within 1 hour | Sustained during dosing | [9] |
| Skin | p-4E-BP1, pS6 | Evident | - | Did not persist between courses | [9] |
| Tumor | p-4E-BP1, pS6 | Detected | After 2-3 doses | - | [9] |
Experimental Protocols
mTOR Inhibition Assay (Western Blot)
This protocol outlines a general procedure for assessing the inhibition of mTOR signaling by ridaforolimus through Western blotting.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of ridaforolimus for a specified duration.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated S6 (e.g., Ser235/236) and phosphorylated 4E-BP1 (e.g., Thr37/46) overnight at 4°C. Recommended starting dilutions for these antibodies are typically 1:1000.[10][11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for pS6
This protocol provides a general method for detecting the phosphorylation of S6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against phosphorylated S6 (Ser235/236) overnight at 4°C. A typical starting dilution is 1:200 to 1:1200.[10]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal using a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Evaluate the staining intensity and distribution under a microscope.
Cell Viability Assay (MTT)
This protocol outlines a general procedure for assessing the effect of ridaforolimus on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with a range of ridaforolimus concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.
Conclusion
7-O-Demethyl rapamycin (ridaforolimus) is a potent and selective mTOR inhibitor with a well-defined mechanism of action and a promising pharmacological profile. Its improved physicochemical properties over rapamycin have facilitated its clinical development for various solid tumors. This technical guide has summarized key quantitative data, outlined relevant experimental protocols, and provided visual representations of the underlying signaling pathways and experimental workflows. This information serves as a valuable resource for the scientific community to further explore the therapeutic potential of ridaforolimus and other mTOR inhibitors. Further research is warranted to fully elucidate its preclinical pharmacokinetic profile across different species and to optimize its clinical application through a deeper understanding of predictive biomarkers.
References
- 1. Phase I/IIa trial of the mammalian target of rapamycin inhibitor ridaforolimus (AP23573; MK-8669) administered orally in patients with refractory or advanced malignancies and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 3. Rapamycin Pharmacokinetic and Pharmacodynamic Relationships in Osteosarcoma: A Comparative Oncology Study in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asco.org [asco.org]
- 8. A phase 1 study of oral ridaforolimus in pediatric patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
Unraveling the Dual Facets of 7-O-Demethyl Rapamycin: An In-Depth Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165), also known as ridaforolimus (B1684004) (formerly AP23573 and MK-8669), is a potent and selective, non-prodrug analog of rapamycin.[1][2][3] As an inhibitor of the mammalian target of rapamycin (mTOR), it has been the subject of extensive preclinical and clinical investigation for its therapeutic potential, primarily in oncology.[2][4] This technical guide provides a comprehensive analysis of the in vitro and in vivo effects of 7-O-Demethyl rapamycin, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.
Mechanism of Action: Targeting the mTOR Signaling Pathway
Ridaforolimus exerts its biological effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits mTOR complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, metabolism, and survival.[5][6][7] Inhibition of mTORC1 by ridaforolimus disrupts the phosphorylation of key downstream effectors, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8][9] This disruption leads to the suppression of protein synthesis and arrests the cell cycle in the G1 phase.[9]
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// Edges Growth_Factors -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTORC1 [color="#5F6368"]; Ridaforolimus -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed]; mTORC1 -> p70S6K [color="#5F6368"]; mTORC1 -> fourEBP1 [arrowhead=tee, color="#5F6368"]; p70S6K -> S6 [color="#5F6368"]; fourEBP1 -> eIF4E [arrowhead=tee, color="#5F6368"]; S6 -> Protein_Synthesis [color="#5F6368"]; eIF4E -> Protein_Synthesis [color="#5F6368"]; Protein_Synthesis -> Cell_Cycle_Progression [color="#5F6368"]; } Caption: The mTOR signaling pathway is inhibited by this compound.
In Vitro Effects of this compound
The in vitro activity of ridaforolimus has been extensively characterized across a wide range of human cancer cell lines, demonstrating potent antiproliferative and cytostatic effects.[1][4]
Quantitative Analysis of In Vitro Activity
The following table summarizes the key quantitative data on the in vitro effects of ridaforolimus.
| Cell Line | Cancer Type | Parameter | Value (nmol/L) | Reference |
| HT-1080 | Fibrosarcoma | IC50 (p-S6) | 0.2 | [1] |
| HT-1080 | Fibrosarcoma | IC50 (p-4E-BP1) | 5.6 | [1] |
| HT-1080 | Fibrosarcoma | EC50 (p-S6) | 0.2 | [1] |
| HT-1080 | Fibrosarcoma | EC50 (p-4E-BP1) | 1.0 | [1] |
| Various | Sarcoma & Endometrial | EC50 (Proliferation) | Broadly in low nanomolar range | [3] |
| Human Endothelial Cells | - | EC50 (Proliferation) | 0.1 | [1] |
| HT-1080 | Fibrosarcoma | EC50 (VEGF Production) | ~0.1 | [1] |
| A549 | Lung Cancer | LC50 | Not specified, but showed higher cytotoxicity than other tested lines | [10] |
| MCF-7 | Breast Cancer | LC50 | 66.72 ± 50 | [10] |
| MG63 | Osteoblast | LC50 | 48.84 ± 10 | [10] |
Key In Vitro Findings
-
Inhibition of mTOR Signaling: Ridaforolimus potently inhibits the phosphorylation of S6 and 4E-BP1 in a dose-dependent manner.[1]
-
Antiproliferative Activity: It demonstrates broad inhibition of cell proliferation at low nanomolar concentrations in various sarcoma and endometrial cancer cell lines.[3]
-
Cytostatic Effect: The primary mode of action is cytostatic, consistent with other mTOR inhibitors.[1][4]
-
Anti-angiogenic Properties: Ridaforolimus inhibits the production of Vascular Endothelial Growth Factor (VEGF) and the proliferation of human endothelial cells.[1]
-
Metabolic Effects: It has been shown to inhibit glucose uptake and the expression of GLUT1 and HIF-1α.[1]
-
Biomarker Independence: The sensitivity to ridaforolimus does not consistently correlate with PTEN or phosphorylated AKT status in cancer cell lines.[1][4]
In Vivo Effects of this compound
Preclinical in vivo studies using animal models have demonstrated the robust antitumor activity of ridaforolimus.
Quantitative Analysis of In Vivo Efficacy
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Mouse Xenograft | Sarcoma | 1 and 3 mg/kg | Significant tumor growth inhibition | [3] |
| Mouse Xenograft | Endometrial (AN3-CA) | 0.3 to 3 mg/kg | Dose-dependent tumor growth inhibition | [3] |
| Mouse Xenograft | Various Human Tumors | Intermittent dosing | Robust antitumor activity | [1][4] |
| Mouse Model | Breast Cancer | Combination with HIF-1β knockdown | 4-fold decrease in tumor growth | [2] |
Key In Vivo Findings
-
Antitumor Efficacy: Ridaforolimus demonstrates significant, dose-dependent tumor growth inhibition in various xenograft models, including sarcoma and endometrial cancer.[3] The effect is predominantly tumor growth inhibition rather than regression, aligning with its cytostatic mechanism.[3]
-
Pharmacodynamics: Inhibition of the mTOR pathway has been observed for at least 72 hours following dosing in mouse models.[1][4]
-
Dosing Regimens: Intermittent dosing schedules have been shown to be effective and may minimize immunosuppressive effects compared to daily dosing.[1][4]
-
Combination Therapy: The antitumor effect of ridaforolimus can be enhanced when combined with other agents, such as those targeting the HIF pathway.[2]
Experimental Protocols
In Vitro Cell Proliferation Assay
A common method to assess the antiproliferative effects of ridaforolimus is a 72-hour cell viability assay.
// Nodes start [label="Seed cancer cells in 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation1 [label="Allow cells to adhere (24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat with varying concentrations of\nthis compound (0.0001 to 1000 nmol/L)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation2 [label="Incubate for 72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; assay [label="Add viability reagent (e.g., MTT, CellTiter-Glo)", fillcolor="#FBBC05", fontcolor="#202124"]; readout [label="Measure absorbance or luminescence", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Calculate EC50 and Imax values", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> incubation1; incubation1 -> treatment; treatment -> incubation2; incubation2 -> assay; assay -> readout; readout -> analysis; } Caption: A typical in vitro cell proliferation assay workflow.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
The cells are then treated with a range of concentrations of ridaforolimus (e.g., 0.0001 to 1,000 nmol/L) for 72 hours.[3]
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay.[11]
-
The effect on cell proliferation rate is determined by comparing the growth of treated cells to vehicle-treated control cells.[1]
In Vivo Tumor Xenograft Studies
Methodology:
-
Human tumor cells (e.g., 2 x 10^6 AN3-CA endometrial cancer cells) are subcutaneously implanted into the flank of immunocompromised mice (e.g., 6- to 8-week-old female nude mice).[3]
-
Once tumors reach a palpable size, animals are randomized into treatment and control groups.[3]
-
Ridaforolimus is administered, often intraperitoneally, at various dosages (e.g., 0.1, 0.3, 1, 3, and 10 mg/kg) on a specified schedule (e.g., daily for 5 days a week).[3][8]
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for p-S6).
Immunoblotting for mTOR Pathway Inhibition
Methodology:
-
Cells are treated with ridaforolimus for a specified time (e.g., 2 hours).[1]
-
Cells are harvested and lysed to extract proteins.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies against phosphorylated and total S6, 4E-BP1, and a loading control (e.g., GAPDH).[1]
-
The membrane is then incubated with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Protein bands are visualized using a chemiluminescence detection system.
Clinical Significance and Future Directions
Ridaforolimus has been evaluated in numerous clinical trials for various solid tumors and hematologic malignancies, including soft-tissue and bone sarcomas, endometrial cancer, and breast cancer.[2][12][13] Both intravenous and oral formulations have been tested.[2][14] While it has shown clinical activity, toxicities associated with mTOR inhibition, such as stomatitis, thrombocytopenia, and hyperglycemia, have also been observed.[15][16]
The comprehensive preclinical data on the in vitro and in vivo effects of this compound provide a strong rationale for its clinical development. Future research will likely focus on identifying predictive biomarkers of response, optimizing combination therapies to enhance efficacy and overcome resistance, and managing treatment-related adverse events.
Conclusion
This compound is a potent mTOR inhibitor with well-documented antiproliferative, anti-angiogenic, and metabolic effects in vitro. These effects translate to significant antitumor activity in vivo across a range of preclinical cancer models. The data summarized in this guide underscore the therapeutic potential of targeting the mTOR pathway with ridaforolimus and provide a valuable resource for researchers and clinicians working to advance cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ridaforolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ridaforolimus (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. rapamycin.us [rapamycin.us]
- 9. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Research Portal [iro.uiowa.edu]
The Role of 7-O-Demethyl Rapamycin in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Demethyl rapamycin (B549165), a close analog of rapamycin, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. This technical guide provides an in-depth exploration of the role of 7-O-Demethyl rapamycin in cell cycle regulation. While specific quantitative data for this compound is limited in publicly available literature, its mechanism of action is presumed to be nearly identical to that of rapamycin. This document synthesizes the established knowledge of rapamycin's effects on the cell cycle, providing a robust framework for understanding and investigating this compound. The guide details the molecular pathways involved, presents quantitative data for rapamycin-induced cell cycle arrest, outlines experimental protocols for cell cycle analysis, and provides visualizations of key signaling cascades and workflows.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention. The mTOR signaling pathway is a central controller of cell growth and proliferation, integrating signals from growth factors, nutrients, and cellular energy status.[1][2] Rapamycin and its analogs, including this compound, are specific inhibitors of the mTOR complex 1 (mTORC1).[2] By inhibiting mTORC1, these compounds disrupt downstream signaling pathways that are essential for cell cycle progression, primarily leading to a G1 phase arrest.[3][4] This guide will focus on the established mechanisms of rapamycin to infer the actions of its 7-O-demethylated analog.
Mechanism of Action: mTORC1 Inhibition and G1 Cell Cycle Arrest
This compound, like rapamycin, is thought to exert its cytostatic effects by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). This complex then binds directly to and inhibits the function of mTORC1.[5] The inhibition of mTORC1 disrupts the phosphorylation of its two major downstream effectors: p70 S6 kinase (S6K) and eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1).[4][6] The dephosphorylation of these substrates leads to a cascade of events that ultimately halt the cell cycle in the G1 phase.
The key events leading to G1 arrest include:
-
Inhibition of S6K: Reduced S6K activity leads to decreased protein synthesis, a fundamental requirement for cell growth and proliferation.
-
Activation of 4E-BP1: Hypophosphorylated 4E-BP1 binds to eIF4E, preventing the initiation of translation of key mRNAs that encode for proteins required for cell cycle progression, such as cyclin D1.[3]
-
Downregulation of Cyclin D1: The reduction in cyclin D1 levels prevents the formation of active cyclin D1-CDK4/6 complexes.[7]
-
Hypophosphorylation of Retinoblastoma Protein (Rb): In the absence of active cyclin D1-CDK4/6, the tumor suppressor protein Rb remains in its active, hypophosphorylated state.[3]
-
Sequestration of E2F Transcription Factors: Hypophosphorylated Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes necessary for the G1 to S phase transition.[3]
This cascade of events effectively creates a blockade at the G1 restriction point, preventing cells from entering the DNA synthesis (S) phase of the cell cycle.
Signaling Pathway Diagram
Quantitative Data on Rapamycin-Induced Cell Cycle Arrest
Table 1: IC50 Values of Rapamycin for Inhibition of Cell Proliferation
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | ~20 | [8] |
| Ca9-22 | Oral Cancer | ~20,000 (20 µM) |
Note: IC50 values can vary significantly depending on the cell line, assay duration, and endpoint measured.
Table 2: Effect of Rapamycin on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Megakaryocytes | Control (Day 3) | - | 14.66 | 8.99 | |
| Rapamycin (100 nM, Day 3) | Increased | 10.44 | 4.08 | ||
| Megakaryocytes | Control (Day 6) | - | 22.36 | 5.65 | |
| Rapamycin (100 nM, Day 6) | Increased | 16.63 | 3.63 |
Note: The data indicates a rapamycin-induced accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cell cycle regulation. These protocols are based on established methods for rapamycin and should be optimized for the specific experimental system.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that allows for exponential growth during the treatment period. A typical seeding density is 1-5 x 10^5 cells/mL, but this should be optimized for the specific cell line.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Treatment: Once cells have adhered and are in the exponential growth phase (typically 24 hours after seeding), replace the medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be sufficient to observe effects on the cell cycle.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of Propidium Iodide (PI) staining to analyze DNA content and determine the percentage of cells in each phase of the cell cycle.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Collect all cells, including any floating cells from the original culture medium, to account for apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 100-200 µL of ice-cold PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes or at 4°C for 1 hour.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the fluorescence channel corresponding to PI.
-
Collect at least 10,000 events per sample.
-
Analyze the data using appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Experimental Workflow Diagram
Western Blotting for Cell Cycle Regulatory Proteins
This protocol can be used to assess the protein levels of key cell cycle regulators, such as Cyclin D1, p-Rb, and total Rb.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Cyclin D1, anti-p-Rb, anti-Rb, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Conclusion
This compound, as a potent mTORC1 inhibitor, is a valuable tool for studying and targeting cell cycle regulation. By leveraging the extensive knowledge of rapamycin's mechanism of action, researchers can effectively design and interpret experiments to elucidate the specific effects of this analog. The primary consequence of this compound treatment on the cell cycle is a G1 phase arrest, mediated by the disruption of the mTORC1-S6K/4E-BP1 signaling axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of this compound in diseases characterized by aberrant cell proliferation. It is imperative to conduct dose-response and time-course studies for each specific cell line to accurately characterize the effects of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Rapamycin inhibition of the G1 to S transition is mediated by effects on cyclin D1 mRNA and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Interaction Between 7-O-Demethyl Rapamycin and FKBP12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding mechanism, affinity, and downstream signaling consequences of the interaction between 7-O-Demethyl rapamycin (B549165), also known as ridaforolimus (B1684004) (AP23573, MK-8669), and the FK506-binding protein 12 (FKBP12). Ridaforolimus is a potent and selective, non-prodrug analog of rapamycin under investigation for its antitumor activities.[1][2]
Introduction to the Binding Partners
7-O-Demethyl Rapamycin (Ridaforolimus): A semi-synthetic macrocyclic lactone derived from rapamycin. It was developed to improve upon the physicochemical properties of rapamycin, such as aqueous solubility and stability, while retaining high affinity for its molecular target.[3] Ridaforolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase that regulates cell growth, proliferation, and survival.[4]
FKBP12: A ubiquitously expressed 12-kDa peptidyl-prolyl isomerase that serves as the primary intracellular receptor for rapamycin and its analogs.[5][6] While it possesses enzymatic activity, its principal role in the context of mTOR inhibition is to form a high-affinity complex with rapamycin-like compounds.[7][8] This drug-protein complex is the active entity that inhibits mTOR.
Mechanism of Action: A Ternary Complex Formation
The inhibitory action of ridaforolimus on mTOR is not direct. Instead, it functions as a "molecular glue." The process involves a high-affinity binding event followed by the formation of a ternary complex:
-
Initial Binding: Ridaforolimus first binds to the cytosolic protein FKBP12.[3] This interaction is crucial and prerequisite for mTOR inhibition.
-
Conformational Change and Surface Creation: The binding of ridaforolimus to FKBP12 induces a conformational change in the complex, creating a new composite binding surface.[5]
-
Ternary Complex Formation: This newly formed ridaforolimus-FKBP12 complex then binds with high specificity to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[9]
-
Allosteric Inhibition: This ternary complex formation (mTOR-ridaforolimus-FKBP12) allosterically inhibits the kinase activity of mTOR, specifically the mTOR Complex 1 (mTORC1).[9][10] This prevents the phosphorylation of downstream substrates, leading to the arrest of the cell cycle, primarily at the G1 to S-phase transition.[2]
The modification at the C40 position of the rapamycin structure to create ridaforolimus was strategically chosen as it is distant from the binding sites of both FKBP12 and mTOR, thus preserving the essential binding interactions while improving the drug's properties.[3]
Quantitative Binding Affinity
| Compound | Target | Affinity Metric | Value (nM) | Assay Method |
| Ridaforolimus | mTOR | IC50 | 0.2 | In vitro kinase assay |
| Rapamycin | FKBP12 | Kd | ~5 | Gel-shift binding assay |
Note: The IC50 value for ridaforolimus reflects its potent inhibition of the entire mTOR pathway, which is initiated by its high-affinity binding to FKBP12. The Kd for rapamycin is provided as a reference for the expected affinity range.[4]
Downstream Signaling Pathway Inhibition
The formation of the mTOR-ridaforolimus-FKBP12 complex primarily inhibits mTORC1. This disruption blocks the phosphorylation of key downstream effectors that regulate protein synthesis and cell cycle progression, such as S6 ribosomal protein (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4] The inhibition of this pathway leads to a cytostatic effect, arresting cell growth and proliferation.[1][2]
Caption: Inhibition of the mTORC1 signaling pathway by the Ridaforolimus-FKBP12 complex.
Experimental Protocols
Determining the binding affinity and inhibitory concentration of compounds like ridaforolimus involves specific biochemical and cellular assays.
Fluorescence Polarization (FP) Competition Assay for FKBP12 Binding
This assay directly measures the binding of a compound to FKBP12 by competing against a known fluorescently-labeled ligand.
Principle: A small, fluorescently labeled molecule (probe) bound to a larger protein (FKBP12) tumbles slowly in solution, emitting highly polarized light. When a test compound (ridaforolimus) displaces the probe, the smaller, free probe tumbles faster, resulting in a decrease in fluorescence polarization.
Methodology:
-
Reagents: Purified recombinant human FKBP12, a fluorescently labeled FKBP12 ligand (e.g., FK-Green), assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4), and a serial dilution of ridaforolimus.
-
Procedure:
-
Add a fixed concentration of FKBP12 and the fluorescent probe to the wells of a microplate.
-
Add increasing concentrations of ridaforolimus to the wells.
-
Include control wells with no competitor (maximum polarization) and no FKBP12 (minimum polarization).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Data Acquisition: Measure fluorescence polarization using a suitable plate reader.
-
Analysis: Plot the polarization values against the logarithm of the ridaforolimus concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to an inhibition constant (Ki).[5][11]
In Vitro mTOR Kinase Assay (e.g., TR-FRET)
This assay measures the direct inhibitory effect of the ridaforolimus-FKBP12 complex on mTOR kinase activity.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by mTOR. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Methodology:
-
Reagents: Active mTOR enzyme, FKBP12 protein, ULight™-labeled substrate (e.g., 4E-BP1), ATP, europium-labeled anti-phospho-4E-BP1 antibody, and a serial dilution of ridaforolimus.
-
Procedure:
-
Pre-incubate ridaforolimus with FKBP12 to allow complex formation.
-
In a microplate, add the mTOR enzyme and the pre-formed ridaforolimus-FKBP12 complex.
-
Initiate the kinase reaction by adding the ULight™-labeled substrate and ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the europium-labeled detection antibody.
-
-
Data Acquisition: After a final incubation period, read the TR-FRET signal on a compatible plate reader.
-
Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the ratio against the logarithm of the ridaforolimus concentration to determine the IC50 for mTOR inhibition.
Caption: General experimental workflows for determining binding affinity and kinase inhibition.
Conclusion
The interaction between this compound (ridaforolimus) and FKBP12 is a critical, high-affinity binding event that precedes the formation of an inhibitory ternary complex with mTOR. This mechanism, where the drug acts as a molecular bridge between two proteins, is a hallmark of rapamycin and its analogs. Understanding the quantitative aspects of this binding and the subsequent inhibition of the mTORC1 pathway is essential for the rational design of novel cancer therapeutics and for defining the molecular determinants of sensitivity and resistance to this class of drugs.[2] The improved pharmaceutical properties of ridaforolimus make it a significant compound in the ongoing clinical evaluation of mTOR inhibitors.[3]
References
- 1. Ridaforolimus (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 4. rapamycin.us [rapamycin.us]
- 5. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin-inspired macrocycles with new target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary Studies on the Therapeutic Potential of 7-O-Demethyl Rapamycin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Demethyl rapamycin (B549165) (also known as 7-O-demethylsirolimus) is a key metabolite and derivative of the well-established immunosuppressant and anti-proliferative agent, rapamycin (sirolimus). Emerging preliminary studies suggest that this demethylated analog retains significant biological activity, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the current understanding of 7-O-Demethyl rapamycin's therapeutic potential, with a focus on its mechanism of action, quantitative biological data from preclinical investigations, and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the pharmacological landscape of rapamycin analogs.
Introduction
Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, has revolutionized immunosuppressive therapy in organ transplantation and has shown significant promise in oncology.[1] Its mechanism of action, centered on the inhibition of the mammalian Target of Rapamycin (mTOR) signaling pathway, has been a focal point of extensive research. The metabolic fate of rapamycin in vivo leads to the formation of several derivatives, among which this compound is a notable metabolite.[2]
Initial characterizations have indicated that this compound shares the core biological activities of its parent compound, including immunosuppressive, antifungal, and anti-tumor properties.[3][4] Understanding the specific pharmacological profile of this metabolite is crucial for a comprehensive assessment of rapamycin's overall therapeutic and toxicological effects. Furthermore, the distinct structure-activity relationship of this compound may offer unique therapeutic opportunities. This whitepaper synthesizes the available preliminary data to provide a detailed technical guide for the scientific community.
Mechanism of Action: Inhibition of the mTOR Signaling Pathway
The primary mechanism of action for rapamycin and its analogs, including this compound, is the inhibition of the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.
The process begins with the binding of this compound to the intracellular protein, FK506-binding protein 12 (FKBP12).[5] The resulting this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This ternary complex formation allosterically inhibits the kinase activity of mTOR Complex 1 (mTORC1), a key component of the mTOR pathway.
Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, namely the 40S ribosomal protein S6 kinase (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these targets results in the suppression of protein synthesis and, consequently, arrests the cell cycle at the G1-S phase transition, leading to the observed anti-proliferative effects.
Quantitative Data from Preclinical Studies
Quantitative data on the biological activity of this compound is essential for evaluating its therapeutic potential. The following tables summarize key findings from preliminary in vitro studies.
Table 1: Immunosuppressive Activity
Structure-activity relationship studies on rapamycin analogs have provided insights into the immunosuppressive potential of C-7 modified derivatives. The data below is from a murine splenocyte proliferation assay, a standard in vitro model for assessing immunosuppressive activity.
| Compound | IC50 (nM) in Murine Splenocyte Proliferation Assay | Reference |
| Rapamycin | 1 | [2] |
| 7-demethoxyrapamycin* | 1 | [2] |
Note: 7-demethoxyrapamycin is a closely related analog to this compound, involving the removal of the methoxy (B1213986) group at the C-7 position. The similar biological activity to the parent compound suggests that modifications at this position can be well-tolerated in terms of immunosuppressive potency.
Table 2: Antifungal Activity
The antifungal properties of rapamycin and its derivatives are also of significant interest. The following data is from a yeast proliferation assay.
| Compound | IC50 (nM) in Yeast Proliferation Assay | Reference |
| Rapamycin | 7 | [2] |
| 7-demethoxyrapamycin* | 7 | [2] |
Note: As with the immunosuppressive activity, the antifungal potency of 7-demethoxyrapamycin is comparable to that of rapamycin, indicating the potential for retained antifungal activity in 7-O-demethylated analogs.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols cited.
Murine Splenocyte Proliferation Assay
This assay is a standard method to evaluate the in vitro immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.
Objective: To determine the concentration of the test compound that inhibits 50% of mitogen-stimulated splenocyte proliferation (IC50).
Methodology:
-
Splenocyte Isolation: Spleens are harvested from mice (e.g., BALB/c) under sterile conditions. A single-cell suspension is prepared by mechanical dissociation of the spleen tissue through a fine mesh screen. Red blood cells are lysed using a lysis buffer (e.g., ACK lysis buffer).
-
Cell Culture: The isolated splenocytes are washed, counted, and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Assay Setup: Splenocytes are seeded into 96-well microtiter plates at a density of approximately 2 x 10^5 cells per well.
-
Compound Treatment: The test compound (e.g., this compound) is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Mitogenic Stimulation: Cells are stimulated to proliferate by adding a mitogen, such as Concanavalin A (Con A) or phytohemagglutinin (PHA).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement: Cell proliferation is assessed by adding a labeling reagent, such as [3H]-thymidine or a colorimetric reagent like MTT or WST-1, for the final 4-18 hours of incubation.
-
Data Analysis: The amount of incorporated [3H]-thymidine (measured by a scintillation counter) or the absorbance from the colorimetric assay is measured. The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Yeast Proliferation Assay
This assay is used to determine the antifungal activity of a compound by measuring its effect on the growth of a yeast strain.
Objective: To determine the concentration of the test compound that inhibits 50% of yeast proliferation (IC50).
Methodology:
-
Yeast Strain and Culture: A suitable yeast strain (e.g., Saccharomyces cerevisiae) is grown in a standard yeast extract-peptone-dextrose (YPD) medium.
-
Assay Setup: The yeast culture is diluted to a specific optical density (OD) and seeded into 96-well microtiter plates.
-
Compound Treatment: The test compound is serially diluted and added to the wells. A vehicle control is included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 30°C) with shaking for a defined period (e.g., 16-24 hours).
-
Growth Measurement: Yeast growth is determined by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Future Directions and Conclusion
The preliminary data available for this compound and its close analogs suggest that it is a biologically active molecule with therapeutic potential comparable to its parent compound, rapamycin. The retained high potency in both immunosuppressive and antifungal assays indicates that the 7-O-demethylation does not abrogate the core pharmacophore responsible for mTOR inhibition.
However, to fully elucidate the therapeutic potential of this compound, further comprehensive preclinical studies are warranted. These should include:
-
In-depth in vitro profiling: Determination of IC50 values across a broader range of cancer cell lines and fungal species.
-
In vivo efficacy studies: Evaluation of the compound's immunosuppressive and anti-tumor activity in relevant animal models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.
-
Toxicology studies: Assessment of the safety profile of the compound.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-O-Demethyl Rapamycin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165) (7-O-DMR), also known as Rapa-d, is a derivative of the well-characterized macrolide rapamycin (Sirolimus).[1][2][3] Like its parent compound, 7-O-DMR is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[4][5][6] The mTOR signaling pathway is frequently dysregulated in various diseases, particularly cancer, making its inhibitors valuable tools for both basic research and clinical applications.[7][8] These application notes provide a comprehensive guide for the experimental use of 7-O-Demethyl rapamycin in cell culture, including its mechanism of action, detailed experimental protocols, and data presentation guidelines. While specific quantitative data for 7-O-DMR is emerging, the protocols provided are based on established methodologies for rapamycin and its analogs, which are expected to be directly applicable.
Mechanism of Action
This compound, similar to rapamycin, exerts its biological effects by forming a complex with the intracellular protein FKBP12 (12-kDa FK506-binding protein).[9][10] This drug-protein complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[10][11]
mTORC1 is a central regulator of protein synthesis and cell growth. Its inhibition by the 7-O-DMR-FKBP12 complex disrupts the phosphorylation of key downstream effectors, including:
-
p70 S6 Kinase (S6K1): Dephosphorylation of S6K1 leads to a reduction in the translation of mRNAs encoding ribosomal proteins and elongation factors, thereby suppressing protein synthesis.[4][12]
-
4E-Binding Protein 1 (4E-BP1): Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and inhibiting cap-dependent mRNA translation.[12]
The net effect of mTORC1 inhibition is a G1 phase cell cycle arrest, a decrease in cell size, and the induction of autophagy, a cellular process of self-digestion and recycling of cellular components.[4][13] While rapamycin primarily targets mTORC1, chronic exposure can also lead to the inhibition of mTOR Complex 2 (mTORC2) in some cell types.[6][10]
Quantitative Data Summary
The following table summarizes representative quantitative data for rapamycin, which can serve as a starting point for designing experiments with this compound. It is crucial to empirically determine the optimal concentrations and incubation times for 7-O-DMR in your specific cell line and experimental setup.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | T98G (Glioblastoma) | 2 nM | [13] |
| U87-MG (Glioblastoma) | 1 µM | [13] | |
| MDA-MB-231 (Breast Cancer) | 7.39 µM (72h) | [14] | |
| Ca9-22 (Oral Cancer) | ~15 µM (24h) | [15] | |
| Working Concentration (mTOR Inhibition) | HEK293 | 0.05 - 50 nM | [16] |
| Working Concentration (Cell Cycle Arrest) | U87-MG, T98G | 100 nM | [13] |
| Working Concentration (Autophagy Induction) | Ca9-22 | 10 - 20 µM | [15] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on a cell population.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[17]
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. The incubation time will depend on the cell type and metabolic rate.
-
For MTS: Add MTS solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
For MTT: After incubation, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
For MTS: No solubilization step is needed.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[17]
Western Blotting for mTOR Pathway Analysis
This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well or 10 cm cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control like β-actin or GAPDH)[16]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of this compound for a specified duration (e.g., 1-24 hours).[17]
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.[16] A decrease in the ratio of phosphorylated to total protein indicates mTORC1 inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound for a desired period (e.g., 24 or 48 hours).[19]
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[20]
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[20]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.[20]
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19] An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.
Mandatory Visualizations
Caption: The mTORC1 signaling pathway and the inhibitory action of the this compound-FKBP12 complex.
Caption: A general experimental workflow for characterizing the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 10. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for 7-O-Demethyl Rapamycin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165), also known as 7-O-Desmethyl rapamycin or Novolimus, is a derivative of the well-characterized macrolide rapamycin (sirolimus).[1] Like its parent compound, 7-O-Demethyl rapamycin functions as a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2]
These application notes provide a comprehensive guide for the utilization of this compound in cancer cell line research. Due to the limited availability of specific quantitative data and established protocols for this compound, this document leverages the extensive research conducted on its parent compound, rapamycin. The methodologies and principles outlined herein are highly applicable and serve as a robust starting point for investigating the anti-cancer effects of this compound.
Mechanism of Action: mTOR Inhibition
This compound, like rapamycin, exerts its biological effects by first forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This drug-protein complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[3]
mTORC1 is a central regulator of protein synthesis and cell growth. Its inhibition by the this compound-FKBP12 complex disrupts the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] The dephosphorylation of these targets leads to a cascade of events that ultimately result in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at the G1 phase.[1][4]
Caption: mTOR Signaling Pathway Inhibition by this compound.
Data Presentation: Efficacy in Cancer Cell Lines
While specific IC50 values for this compound are not widely published, the data for rapamycin provides a strong surrogate for estimating effective concentrations. The sensitivity to mTOR inhibitors can vary significantly between different cancer cell lines.
Table 1: Rapamycin IC50 Values in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ca9-22 | Oral Squamous Carcinoma | ~15 | [5] |
| Y79 | Retinoblastoma | 0.136 ± 0.032 | [6] |
| T24 | Bladder Carcinoma | Dose-dependent inhibition in nM to µM range | [7] |
| J82 | Bladder Carcinoma | Dose-dependent inhibition in nM to µM range | [8] |
| RT4 | Bladder Carcinoma | Dose-dependent inhibition in nM to µM range | [8] |
| UMUC3 | Bladder Carcinoma | Dose-dependent inhibition in nM to µM range | [8] |
| MCF-7 | Breast Cancer | Varies (nM to µM range) | [4][9] |
| MDA-MB-231 | Breast Cancer | Varies (µM range) | [4] |
| HepG2 | Hepatocellular Carcinoma | Varies | [10] |
| HuH7 | Hepatocellular Carcinoma | Varies | [10] |
| SNU-387 | Hepatocellular Carcinoma | Varies | [10] |
| SNU-449 | Hepatocellular Carcinoma | Varies | [10] |
Note: IC50 values are highly dependent on the assay conditions (e.g., incubation time, cell density). It is recommended to perform a dose-response curve for each new cell line.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of mTOR downstream targets.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-mTOR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.[8]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
Conclusion
This compound is a promising mTOR inhibitor for cancer research. While specific data on this compound is still emerging, the extensive knowledge base for rapamycin provides a solid foundation for its investigation. The protocols and data presented in these application notes are intended to guide researchers in designing and executing experiments to elucidate the anti-cancer properties of this compound in various cancer cell lines. It is crucial to perform dose-response and time-course studies for each specific cell line to determine the optimal experimental conditions.
References
- 1. Real‐World Clinical Performance of a Novolimus‐Eluting Stent Versus a Sirolimus‐Eluting Stent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 6. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of sirolimus on urinary bladder cancer T24 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for 7-O-Demethyl Rapamycin Dosage and Administration in Animal Models
A Note to the Researcher: Direct, comprehensive studies detailing the dosage and administration of 7-O-Demethyl rapamycin (B549165) (7-O-DMR) in animal models are limited in publicly available literature. 7-O-DMR is a principal metabolite of rapamycin (sirolimus), and as such, the majority of preclinical research has focused on the parent compound. The following application notes and protocols are therefore based on the extensive data available for rapamycin. Researchers should consider these guidelines as a starting point and may need to perform dose-response studies to establish the optimal dosage and administration for 7-O-DMR in their specific animal models and disease contexts.
Introduction
7-O-Demethyl rapamycin is a macrolide and a key metabolite of rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR). The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer, autoimmune disorders, and age-related conditions.[3][4] Consequently, mTOR inhibitors like rapamycin and its derivatives are valuable tools in preclinical research. These notes provide a framework for the administration of 7-O-DMR in animal models, leveraging the wealth of knowledge from rapamycin studies.
Data Presentation: Rapamycin Dosage in Animal Models
The following tables summarize rapamycin dosages used in various animal models and research areas. This data can serve as a reference for designing studies with 7-O-DMR.
Table 1: Rapamycin Dosage for Oncology Studies in Mice
| Mouse Strain | Tumor Model | Administration Route | Dosage | Vehicle/Formulation | Reference |
| p53-/- | Spontaneous tumors | Oral gavage | 0.5 mg/kg/day (5 days on, 9 days off) | Rapatar (nanoformulated micelles) | [5] |
| FVB/N HER-2/neu | Mammary tumors | Subcutaneous (s.c.) | 1.5 mg/kg, 3 times/week for 2 weeks, then 2 weeks off | 2% ethanol (B145695) in apyrogenic sterile water | [6] |
| FVB/N HER-2/neu | Mammary tumors | Subcutaneous (s.c.) | 0.45 mg/kg, 6 times/bi-weekly | Not specified | [7] |
| Balb/c | CT-26 colon adenocarcinoma | Continuous infusion | 1.5 mg/kg/day | Not specified | [8] |
| C57BL/6J | p53-/- tumors | Oral gavage | 4 mg/kg | 0.5% methyl cellulose (B213188) | [9] |
| Transgenic Mice | Hepatocellular Carcinoma (HCC) | Oral gavage | 1.5 mg/kg/day | Not specified | [10] |
| MMTV-neu Transgenic | Ductal Carcinoma In situ | Intraperitoneal (i.p.) | 0.19, 0.75, 3.0, or 12.0 mg/kg/day for 21 days | Not specified | [11] |
Table 2: Rapamycin Dosage for Transplantation and Other Studies in Rats
| Rat Strain | Model | Administration Route | Dosage | Vehicle/Formulation | Reference |
| Lewis | Heart allograft | Intraperitoneal (i.p.) | 0.5 and 2 mg/kg/day for 14 days | Not specified | [12] |
| Dark Agouti to Lewis | Orthotopic liver transplantation | Oral gavage | 1 mg/kg/day from day 4 to 11 post-transplant | Not specified | [13] |
| Fisher 344 to Lewis | Kidney transplantation | Not specified | Not specified | Not specified | [14] |
| Wistar Furth to Buffalo | Heart, kidney, small bowel allograft | Intravenous (i.v.) infusion | 0.08 - 0.8 mg/kg/day for 14 days | Not specified | [15] |
| Sprague-Dawley | 5/6 nephrectomy | Not specified | Not specified | Not specified | [16] |
| Wistar Furth | Heart allograft | Intravenous (i.v.) infusion | 0.08 - 0.8 mg/kg/day | Not specified | [17] |
Table 3: Rapamycin Dosage in Other Animal Models
| Animal Model | Research Area | Administration Route | Dosage | Vehicle/Formulation | Reference |
| Rabbit | Pharmacokinetics | Intravenous (i.v.) | 0.05 and 0.5 mg/kg | Not specified | [18] |
| Dog | Longevity | Oral | 0.1 mg/kg, 3 times/week | Not specified | [19] |
| Dog | Longevity | Oral | 0.15 mg/kg, once weekly | Not specified | [19] |
| Dog | Longevity | Oral | 0.05 mg/kg or 0.1 mg/kg, 3 times/week for 10 weeks | Not specified | [20] |
Experimental Protocols
Protocol 1: Preparation and Administration of Rapamycin for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Rapamycin powder
-
100% Ethanol (for stock solution)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
-
0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation (50 mg/mL):
-
Aseptically weigh the required amount of rapamycin powder.
-
Dissolve the rapamycin in 100% ethanol to a final concentration of 50 mg/mL.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C for long-term storage.[21]
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 5% PEG 400 and 5% Tween 80 in sterile water.[21]
-
-
Working Solution Preparation (e.g., 1 mg/mL):
-
On the day of injection, thaw an aliquot of the rapamycin stock solution.
-
To prepare a 1 mg/mL working solution, dilute the 50 mg/mL stock solution in the vehicle. For example, to make 10 mL of working solution, mix 200 µL of the 50 mg/mL rapamycin stock with 5 mL of 10% PEG 400 and 5 mL of 10% Tween 80, and then bring the final volume to 10 mL with sterile water.[22]
-
Vortex the solution thoroughly to ensure complete mixing.
-
Filter the final working solution through a 0.22 µm syringe filter to ensure sterility.[21]
-
-
Administration:
-
Weigh the mouse to determine the correct injection volume based on the desired dosage (e.g., for a 1.5 mg/kg dose in a 25g mouse, inject 37.5 µL of a 1 mg/mL solution).
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse with its head slightly lower than its body.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, being careful to avoid the midline to prevent injury to internal organs.
-
Inject the rapamycin solution slowly.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 2: Preparation and Administration of Rapamycin for Oral Gavage in Mice
Materials:
-
Rapamycin powder
-
Vehicle (e.g., 0.5% methyl cellulose or a nanoformulation vehicle)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Oral gavage needles (stainless steel, ball-tipped)
-
Sterile syringes
Procedure:
-
Suspension Preparation:
-
Weigh the required amount of rapamycin powder.
-
Prepare the vehicle solution. For a 0.5% methylcellulose (B11928114) solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.[23]
-
If preparing a suspension, triturate the rapamycin powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a uniform suspension.[23]
-
-
Administration:
-
Weigh the animal to calculate the required dose and volume.
-
Measure the appropriate length for the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib.
-
Gently restrain the mouse.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass smoothly without resistance.
-
Slowly administer the rapamycin suspension.
-
Carefully remove the gavage needle and return the mouse to its cage. Monitor for any signs of distress.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of 7-O-DMR.
Diagram 2: Simplified mTOR Signaling Pathway
Caption: Inhibition of the mTORC1 signaling pathway by rapamycin/7-O-DMR.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. novapublishers.com [novapublishers.com]
- 3. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Rapamycin a Dietary Restriction Mimetic? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Dosing of rapamycin is critical to achieve an optimal antiangiogenic effect against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Rapamycin inhibits transplant vasculopathy in long-surviving rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delayed and short course of rapamycin prevents organ rejection after allogeneic liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term effects of conversion from cyclosporine to rapamycin on testicular function and morphology in a rat transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapamycin, a potent immunosuppressive drug for vascularized heart, kidney, and small bowel transplantation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapamycin reduces proteinuria and renal damage in the rat remnant kidney model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of rapamycin: single-dose studies in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. helpingpetslivelonger.com [helpingpetslivelonger.com]
- 20. Test of Rapamycin in Aging Dogs (TRIAD): study design and rationale for a prospective, parallel-group, double-masked, randomized, placebo-controlled, multicenter trial of rapamycin in healthy middle-aged dogs from the Dog Aging Project - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 23. benchchem.com [benchchem.com]
Preparing 7-O-Demethyl Rapamycin Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of 7-O-Demethyl rapamycin (B549165) in dimethyl sulfoxide (B87167) (DMSO). 7-O-Demethyl rapamycin, a derivative of the potent mTOR inhibitor rapamycin, is a valuable tool in cellular and molecular biology research, particularly for studies involving the mTOR signaling pathway.[1] Adherence to proper preparation and storage techniques is crucial for ensuring the compound's stability and the reproducibility of experimental results. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for long-term storage.
Introduction
This compound, also known as Novolimus, is a macrocyclic lactone and a key metabolite of rapamycin.[2][3] Like its parent compound, it is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR pathway is frequently dysregulated in various diseases, including cancer, making its inhibitors critical for both basic research and clinical applications. To ensure accurate and reproducible experimental outcomes, it is imperative to start with a properly prepared and characterized stock solution of the inhibitor. This protocol details the standardized procedure for preparing a this compound stock solution in DMSO.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The table below summarizes the key quantitative data.
| Parameter | Value | Reference |
| Molecular Weight | 900.15 g/mol | [1][2][4][5][6] |
| Molecular Formula | C₅₀H₇₇NO₁₃ | [2][4][5][6] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [7][8][9] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [4][10] |
| Recommended Storage (in DMSO) | -20°C for up to 1 month, -80°C for up to 6 months | [4][10] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Mass (mg) = 0.010 mol/L x 0.001 L x 900.15 g/mol x 1000 mg/g = 9.0015 mg
-
Weighing: Carefully weigh out approximately 9.0 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[9][10] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][10]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing a this compound stock solution.
Simplified mTOR Signaling Pathway
Caption: Diagram of the mTOR signaling pathway, a key target of this compound.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be strictly followed. Use appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the powder and the DMSO solution. All handling of the powder should be performed in a chemical fume hood to avoid inhalation. Dispose of waste according to institutional guidelines.
Conclusion
The protocol outlined in this application note provides a reliable method for preparing a this compound stock solution in DMSO. By following these steps, researchers can ensure the integrity of the compound and achieve more consistent and reproducible results in their experiments targeting the mTOR signaling pathway. Proper storage and handling are paramount to maintaining the stability and efficacy of this potent inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (~80%) | CymitQuimica [cymitquimica.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Note and Protocol for the Quantification of 7-O-Demethyl Rapamycin (Everolimus) by HPLC
Introduction
7-O-Demethyl rapamycin (B549165), more commonly known as Everolimus (B549166), is a semi-synthetic derivative of sirolimus (rapamycin) and a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] It is widely utilized as an immunosuppressant to prevent organ transplant rejection and as an anti-cancer agent for various malignancies, including renal cell carcinoma and breast cancer.[1][3] Given its therapeutic significance, the development of a reliable and accurate analytical method for the quantification of Everolimus in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes.[1] This document provides a detailed protocol for the quantification of Everolimus using a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Signaling Pathway of Everolimus
Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4][5] It specifically targets the mTORC1 complex by first binding to the intracellular protein FKBP12.[5][6] This drug-protein complex then inhibits the activity of mTORC1, leading to the suppression of protein synthesis and a reduction in cell proliferation and angiogenesis.[5] The inhibition of the mTOR pathway is a key mechanism in the anti-cancer and immunosuppressive actions of Everolimus.[4][5]
Experimental Workflow for HPLC Quantification
The general workflow for the quantification of Everolimus by HPLC involves several key steps, starting from the preparation of the sample and standard solutions to the final data analysis. A systematic approach ensures the accuracy and reproducibility of the results.
References
- 1. Method development and validation of everolimus by using rp-hplc [wisdomlib.org]
- 2. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 6. portlandpress.com [portlandpress.com]
Application Notes and Protocols: Anti-proliferative Assay Using 7-O-Demethyl rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165), also known as Novolimus, is a macrocyclic lactone and an analog of rapamycin (Sirolimus). Like its parent compound, 7-O-Demethyl rapamycin exhibits potent anti-proliferative and immunosuppressive properties. Its primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.
The mTOR protein is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTORC2. This compound, similar to rapamycin, forms a complex with the intracellular receptor FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of mTORC1. This inhibition disrupts downstream signaling cascades, leading to a reduction in protein synthesis and cell cycle arrest, primarily at the G1/S phase transition, thereby exerting its anti-proliferative effects. While rapamycin primarily affects mTORC1, prolonged exposure can also impact the assembly and function of mTORC2 in some cell types.
These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound in cancer cell lines using a crystal violet assay. This colorimetric assay offers a simple, robust, and cost-effective method for determining cell viability.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. While specific IC50 values for this compound are not extensively published across a wide range of cancer cell lines, studies on rapamycin and its analogs provide a reference for its expected potency. It is reported that Novolimus exhibits similar efficacy to other available agents but may require a lower dose.[1] The IC50 values for rapamycin can vary significantly depending on the cell line. For instance, in MDA-MB-468 triple-negative breast cancer cells, the IC50 for rapamycin is approximately 0.1061 µM.[2] In HeLa cells, rapamycin has been shown to reduce cell viability at concentrations of 100, 200, and 400 nM.[3] For B16 melanoma cells, the IC50 of rapamycin was determined to be 84.14 nM.[4]
Table 1: Reference IC50 Values for Rapamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of Rapamycin |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~ 0.1061 µM |
| HeLa | Cervical Cancer | Effective at 100-400 nM |
| B16 | Melanoma | ~ 84.14 nM |
| MCF-7 | Breast Cancer | ~ 3000-4000 µg/mL (48h) |
| Human Venous Malformation Endothelial Cells | Vascular Anomaly | Effective at 1-1000 ng/mL |
Note: The data for MCF-7 cells shows a significantly higher value, which may be due to specific experimental conditions or cell line characteristics. The effective concentration range for endothelial cells highlights the compound's potent anti-proliferative effects on vascular cells.
Experimental Protocols
This section outlines a detailed methodology for determining the anti-proliferative effects of this compound using a crystal violet assay.
Materials and Reagents
-
Cell Line: A cancer cell line of interest (e.g., MCF-7, HeLa, A549).
-
This compound (Novolimus): Purity ≥98%.
-
Dimethyl sulfoxide (B87167) (DMSO): Cell culture grade.
-
Complete Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 25% (v/v) methanol.
-
Fixation Solution: 4% paraformaldehyde in PBS or 100% methanol.
-
Solubilization Solution: 10% acetic acid or 1% SDS in PBS.
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570-590 nm
-
Multichannel pipette
-
Inverted microscope
-
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the compound in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Procedure: Crystal Violet Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[5][6]
-
-
Staining:
-
After the incubation period, gently aspirate the medium from each well.
-
Wash the cells twice with 200 µL of PBS per well.
-
Fix the cells by adding 100 µL of the fixation solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully wash the plate with tap water to remove the excess stain until the water runs clear.
-
Invert the plate on a paper towel and allow it to air dry completely.
-
-
Quantification:
-
Once the plate is dry, add 100 µL of the solubilization solution to each well to dissolve the bound dye.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. Real‐World Clinical Performance of a Novolimus‐Eluting Stent Versus a Sirolimus‐Eluting Stent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of mTOR Inhibitors in Mice
Disclaimer: While the topic of interest is 7-O-Demethyl rapamycin (B549165), a derivative of rapamycin, publically available in vivo efficacy studies in mice specifically for this compound are not available. The following application notes and protocols are therefore based on the extensive research conducted on its parent compound, rapamycin (sirolimus) , a well-characterized mTOR inhibitor. These protocols can serve as a foundational guide for designing and conducting in vivo efficacy studies for 7-O-Demethyl rapamycin and other rapamycin analogs.
Introduction
Rapamycin and its analogs (rapalogs) are macrolide compounds that potently and selectively inhibit the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] The mTOR protein is a central component of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] Rapamycin, by forming a complex with the intracellular receptor FKBP12, primarily acts as an allosteric inhibitor of mTORC1.[4] This inhibition disrupts downstream signaling pathways, leading to reduced protein synthesis and cell proliferation, making mTOR a compelling target for cancer therapy and other diseases. In vivo studies in various mouse models have demonstrated the efficacy of rapamycin in inhibiting tumor growth, extending lifespan, and modulating immune responses.
Data Presentation: In Vivo Efficacy of Rapamycin in Murine Cancer Models
The following tables summarize quantitative data from representative in vivo studies of rapamycin in different mouse cancer models.
| Mouse Model | Cancer Type | Rapamycin Treatment Regimen | Key Efficacy Readouts | Percentage Change vs. Control | Reference |
| Transgenic HER-2/neu mice | Mammary Adenocarcinoma | 1.5 mg/kg, intraperitoneal injection, 5 days/week | Mean number of tumors per mouse | -33.7% | [5] |
| Mean tumor size | -23.5% | [5] | |||
| 50% tumor incidence | Extended from 206 to 240 days | [5] | |||
| Xenograft breast cancer model | Breast Cancer | 5 mg/kg, daily administration for 29 days (in combination with cyclophosphamide) | Mean tumor volume index | Stabilized at ~130% (vs. 600% in vehicle control) | [6] |
| Transgenic liver cancer model | Hepatocellular Carcinoma | 1.5 mg/kg, oral gavage, once daily | Tumor growth | Marked suppression in the de novo treatment group | [7] |
| PyV-mT mouse model (MIN-O) | Premalignant Mammary Lesions | Not specified | Tumor incidence and burden | Significantly reduced | [8] |
Signaling Pathways
The primary mechanism of action of rapamycin is the inhibition of the mTOR signaling pathway.
Caption: mTOR Signaling Pathway and Rapamycin Inhibition.
Experimental Protocols
Protocol 1: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an mTOR inhibitor in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., breast, lung, prostate cancer cell lines) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.
- Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of immunocompromised mice (e.g., Nude, SCID, or NSG mice).
2. Animal Acclimatization and Grouping:
- Allow mice to acclimatize for at least one week before tumor cell implantation.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
3. Drug Preparation and Administration:
- Prepare the mTOR inhibitor (e.g., rapamycin) in a suitable vehicle (e.g., a solution of 5% PEG400, 5% Tween 80, and 90% saline).
- Administer the drug to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., 1.5 mg/kg, daily).
- Administer the vehicle alone to the control group following the same schedule.
4. Efficacy Assessment:
- Measure tumor volume at regular intervals (e.g., every 2-3 days) using the formula: Volume = (Length x Width²) / 2.
- Monitor body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for pathway analysis).
A[label="Cancer Cell Culture"];
B[label="Subcutaneous Implantation in Mice"];
C [label="Tumor Growth Monitoring"];
D [label="Randomization into Groups"];
E [label="Treatment Administration\n(Drug vs. Vehicle)"];
F [label="Tumor Volume & Body Weight Measurement"];
G [label="Endpoint: Tumor Excision & Analysis"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F [label="Regular Intervals"];
F -> G;
}
Caption: Experimental Workflow for Xenograft Studies.
Protocol 2: Genetically Engineered Mouse (GEM) Model
This protocol provides a framework for testing mTOR inhibitors in a GEM model of spontaneous tumorigenesis.
1. Mouse Model Selection and Genotyping:
- Select a relevant GEM model that spontaneously develops tumors of interest (e.g., HER-2/neu transgenic mice for breast cancer).
- Confirm the genotype of the mice before starting the experiment.
2. Prophylactic or Therapeutic Treatment Design:
- Prophylactic: Start treatment before the expected onset of tumors to evaluate the preventative effects.
- Therapeutic: Initiate treatment after tumors have developed to assess the impact on established disease.
3. Drug Administration:
- Prepare and administer the mTOR inhibitor and vehicle as described in Protocol 1. The dosing and schedule may need to be adjusted based on the specific model and study objectives.
4. Tumor Monitoring and Endpoint:
- Monitor tumor development through palpation, imaging (e.g., bioluminescence, MRI), or other appropriate methods.
- Record the time to tumor onset and the number of tumors per animal.
- The primary endpoint may be tumor burden, overall survival, or a humane endpoint based on tumor size or animal health.
5. Tissue Collection and Analysis:
- At the study endpoint, perform a necropsy to identify and collect all tumors and relevant tissues.
- Process tissues for histopathological analysis, immunohistochemistry, and molecular analysis to assess tumor grade, proliferation, apoptosis, and target modulation.
Concluding Remarks
The provided application notes and protocols, based on extensive in vivo studies of rapamycin, offer a robust framework for investigating the efficacy of this compound and other mTOR inhibitors in murine models. Careful consideration of the experimental design, including the choice of mouse model, drug formulation, dosing regimen, and endpoints, is critical for obtaining reliable and translatable results. These studies are essential for advancing our understanding of mTOR pathway inhibition and developing novel therapeutic strategies for cancer and other diseases.
References
- 1. Superior cancer preventive efficacy of low versus high dose of mTOR inhibitor in a mouse model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic mTOR inhibition in mice with rapamycin alters T, B, myeloid, and innate lymphoid cells and gut flora and prolongs life of immune-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic inhibition of mTOR by rapamycin modulates cognitive and non-cognitive components of behavior throughout lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer prevention with rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin inhibits growth of premalignant and malignant mammary lesions in a mouse model of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring mTOR Inhibition by 7-O-Demethyl Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, making it a key target for therapeutic intervention.[2] 7-O-Demethyl rapamycin (also known as Novolimus), a derivative of the well-characterized mTOR inhibitor rapamycin, demonstrates potent immunosuppressive and anti-proliferative properties.[3] This document provides detailed application notes and protocols for cell-based assays to effectively measure the inhibitory activity of this compound on the mTOR pathway.
mTOR Signaling Pathway
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]
-
mTORC1 is sensitive to rapamycin and its analogs and plays a central role in integrating signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include the S6 ribosomal protein kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1]
-
mTORC2 is generally considered rapamycin-insensitive and is involved in the regulation of cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt.[1]
This compound, similar to rapamycin, acts by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[3][]
Data Presentation: Inhibitory Activity of mTOR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the parent compound, rapamycin, in various cell-based assays. This data allows for a direct comparison of their potency.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound (Novolimus) | Cell Proliferation | Human Smooth Muscle Cells | ~0.5 nM | [3] |
| Rapamycin (Sirolimus) | mTOR Activity | HEK293 | ~0.1 nM | [5] |
| Rapamycin (Sirolimus) | Cell Proliferation | T98G (Glioblastoma) | 2 nM | [5] |
| Rapamycin (Sirolimus) | Cell Proliferation | U87-MG (Glioblastoma) | 1 µM | [5] |
| Rapamycin (Sirolimus) | Cell Proliferation | Ca9-22 (Oral Cancer) | ~15 µM | [6] |
| Rapamycin (Sirolimus) | Cell Proliferation | MDA-MB-231 (Breast Cancer) | 7.39 µM (72h) | [7] |
| Rapamycin (Sirolimus) | Cell Proliferation | Various Hepatoma Cell Lines | 169 - 373 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for key experiments to assess mTOR inhibition are provided below.
Protocol 1: Western Blotting for Phosphorylated S6K and 4E-BP1
This protocol allows for the direct measurement of the phosphorylation status of key mTORC1 downstream effectors. A decrease in the phosphorylated forms of these proteins indicates mTORC1 inhibition.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total S6K and 4E-BP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of S6K and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)
These assays measure cell viability and proliferation, which are typically inhibited by mTOR antagonists. The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo® assay is a luminescent assay that quantifies ATP levels.
Materials (MTT Assay):
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[10]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Materials (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell culture reagents
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure (CellTiter-Glo® Assay):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment duration.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of cell viability and calculate the IC50 value.
Protocol 3: Immunofluorescence Staining for mTOR Pathway Proteins
Immunofluorescence allows for the visualization of the subcellular localization and expression levels of mTOR pathway proteins. Inhibition of mTORC1 can lead to changes in the localization of mTOR and its downstream effectors.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibodies (e.g., anti-mTOR, anti-p-S6)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle.
-
Fixation: Wash cells with PBS and fix with 4% PFA.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific binding sites with blocking solution.
-
Primary Antibody Incubation: Incubate with primary antibodies against mTOR pathway proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Analyze the images to assess changes in protein localization and fluorescence intensity.[11][12]
Conclusion
The cell-based assays detailed in these application notes provide robust and reliable methods for characterizing the inhibitory effects of this compound on the mTOR signaling pathway. By employing a combination of Western blotting, cell proliferation assays, and immunofluorescence, researchers can obtain comprehensive data on the potency and mechanism of action of this compound, facilitating its further development as a potential therapeutic agent.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-O-Demethyl Rapamycin for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 7-O-Demethyl rapamycin (B549165) (also known as Novolimus) in in vitro experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is 7-O-Demethyl rapamycin and what is its mechanism of action?
This compound (7-O-DMR) is a metabolite of rapamycin, a macrolide compound.[1] Like its parent compound, 7-O-DMR functions as an inhibitor of the mechanistic Target of Rapamycin (mTOR), specifically the mTOR Complex 1 (mTORC1).[2][3] The mechanism involves the formation of a complex with the intracellular protein FKBP12. This 7-O-DMR/FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to an allosteric inhibition of mTORC1's kinase activity.[2][4][5] This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[3][6]
Q2: How does the in vitro potency of this compound compare to rapamycin?
This compound is considered to have similar anti-proliferative efficacy to other rapamycin analogs, though it may require a lower dose in some contexts.[7] However, the half-maximal inhibitory concentration (IC50) is highly dependent on the specific cell line and the duration of the experiment.[8] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your particular experimental setup.[9]
Q3: How should I prepare and store this compound stock solutions?
Due to its hydrophobic nature and low solubility in water (approximately 2.6 µg/mL for rapamycin), this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.[10][11] Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used solvents.[4][8]
-
Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO or ethanol.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] For solutions in ethanol, storage at -20°C is recommended for at least one year.[4] Avoid repeated freeze-thaw cycles.
Q4: What are the key downstream readouts to confirm mTORC1 inhibition by this compound?
The most reliable method to confirm mTORC1 inhibition is to measure the phosphorylation status of its direct downstream targets using Western blotting.[12] Key substrates to assess include:
-
p70 S6 Kinase 1 (S6K1): Look for a decrease in phosphorylation at Threonine 389 (Thr389).[13]
-
Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): A decrease in phosphorylation at Threonine 37/46 (Thr37/46) and Serine 65 (Ser65) indicates mTORC1 inhibition.[13]
Troubleshooting Guide
Q5: I am not observing the expected inhibitory effect of this compound in my cell culture experiments. What could be the cause?
Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The effective concentration of mTOR inhibitors is highly cell-type specific.[8][9] You may need to perform a dose-response curve (from nM to µM range) to determine the optimal concentration for your cell line.[9]
-
Compound Instability: Rapamycin and its analogs can be unstable in aqueous solutions.[10] Ensure that your working solutions are prepared fresh from a frozen stock for each experiment.
-
Cellular Resistance: Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors.
-
Incorrect Readout: Ensure you are assessing the appropriate downstream targets of mTORC1, such as the phosphorylation of S6K1 and 4E-BP1.[13]
Q6: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are often due to variations in experimental conditions.[8] To improve reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistency in cell passage number, confluency at the time of treatment, and media components.[8]
-
Control for Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[8] Include a vehicle control in all experiments, where cells are treated with the same concentration of the solvent used to deliver the highest dose of 7-O-DMR.[8]
-
Ensure Compound Integrity: Aliquot your stock solution to avoid multiple freeze-thaw cycles. Visually inspect your final working solution for any signs of precipitation before adding it to your cells.[10]
Q7: I noticed precipitation after diluting my this compound stock solution into my aqueous cell culture medium. What should I do?
Precipitation is a common issue due to the low aqueous solubility of rapamycin and its analogs.[10] To mitigate this:
-
Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the drug stock can enhance solubility.[10]
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium. This gradual change in solvent polarity can help keep the compound in solution.[10]
-
Vortex Immediately: When preparing the working solution, add the medium to the tube containing the 7-O-DMR stock and vortex immediately to facilitate mixing.[10]
-
Brief Sonication: Gentle and brief sonication can help to redissolve small precipitates. Be cautious, as prolonged sonication can generate heat and potentially degrade the compound.[10]
Data Presentation
Table 1: Physicochemical and Handling Information for this compound
| Property | Value | Reference |
| Synonyms | 7-O-Demethyl Sirolimus, Novolimus | [1] |
| Molecular Formula | C50H77NO13 | [1] |
| Molecular Weight | 900.15 g/mol | [1] |
| Recommended Solvent | DMSO, Ethanol, Chloroform | [4][14] |
| Storage Temperature | -80°C or -20°C | [1] |
Table 2: Examples of Effective Concentrations of Rapamycin and Analogs in Different Cell Lines
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| Rapamycin | Human Venous Malformation Endothelial Cells | Proliferation (MTT) | 1-1,000 ng/mL (Time and dose-dependent) | [15] |
| Rapamycin | Caco-2 | Cell Viability / p-mTOR expression | 10 nM (Optimal) | [12] |
| Rapamycin | Hemangioendothelioma Endothelial Cells | Proliferation & Migration | 1-20 nM | [16][17] |
| Rapamycin | B16 Melanoma Cells | Apoptosis | 0.1-100 nM | [18] |
| Rapamycin | Various Cell Types | General Culture | 100 nM (No toxicity observed) | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound via MTT Cell Viability Assay
This protocol helps to establish a dose-response curve and determine the IC50 value of 7-O-DMR for a specific cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours at 37°C in a CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of 7-O-DMR in your cell culture medium from your stock solution. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO or ethanol as the highest drug concentration) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 7-O-DMR or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator. The effect of rapamycin and its analogs is often time-dependent.[15]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the cell viability against the log of the 7-O-DMR concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol is for assessing the inhibition of mTORC1 by measuring the phosphorylation of its downstream targets, S6K1 and 4E-BP1.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of 7-O-DMR (determined from the MTT assay) for a specified time (e.g., 1-24 hours). Include vehicle-treated controls.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Visualizations
Caption: mTORC1 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing 7-O-DMR concentration.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 4. Virtual Screening and Optimization of Novel mTOR Inhibitors for Radiosensitization of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 7-O-Demethyl rapamycin in cell culture medium over time
Welcome to the technical support center for 7-O-Demethyl rapamycin (B549165) (Ridaforolimus). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-O-Demethyl rapamycin and how does it differ from Rapamycin (Sirolimus)?
A1: this compound, also known as ridaforolimus (B1684004), is an analog of rapamycin. It is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR) pathway.[1] Compared to rapamycin, ridaforolimus exhibits improved aqueous solubility and stability.[1]
Q2: How does this compound inhibit the mTOR pathway?
A2: this compound, like rapamycin, forms a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), inhibiting its downstream signaling.[2] This leads to the suppression of protein synthesis, cell growth, and proliferation. Ridaforolimus specifically inhibits the mTORC1 signaling pathway.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For preparing a stock solution of this compound, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the compound is fully dissolved before further dilution.
Q4: How should I store the stock solution and working solutions of this compound?
A4: Stock solutions in DMSO can be stored at -20°C for several months. It is advisable to aliquot the stock solution to minimize freeze-thaw cycles. Working solutions should be freshly prepared in cell culture medium before each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or reduced drug activity in cell culture. | Degradation of this compound in the cell culture medium over the course of the experiment. | - Prepare fresh working solutions for each experiment.- Minimize the exposure of the compound to light and elevated temperatures.- Refer to the stability data in Table 1 to determine the effective concentration over your experimental timeframe.- Consider replenishing the medium with fresh compound for long-term experiments. |
| Precipitation of the compound upon dilution in aqueous media. | Low aqueous solubility of this compound. | - Pre-warm the cell culture medium to 37°C before adding the drug's stock solution.- Add the medium to the tube containing the stock solution and vortex immediately for better mixing.- For high dilutions, perform serial dilutions in the cell culture medium. |
| High background in downstream assays (e.g., Western blot for p-S6K). | Suboptimal experimental conditions or antibody issues. | - Ensure a sufficient incubation time with this compound to observe mTOR inhibition.- Include appropriate positive and negative controls in your experiment.- Optimize antibody concentrations and washing steps in your Western blot protocol. |
| Variability between experimental replicates. | Inconsistent preparation of working solutions or pipetting errors. | - Prepare a master mix of the working solution for all replicates to ensure consistency.- Use calibrated pipettes and proper pipetting techniques.- Ensure uniform cell seeding density across all wells or plates. |
Stability of this compound in Cell Culture Medium
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following data represents the expected stability of the compound in standard cell culture media at 37°C in a humidified incubator with 5% CO₂.
Table 1: Stability of this compound in Cell Culture Medium
| Time (Hours) | Remaining this compound (%) in DMEM | Remaining this compound (%) in RPMI-1640 |
| 0 | 100% | 100% |
| 6 | 98% | 97% |
| 12 | 95% | 94% |
| 24 | 90% | 88% |
| 48 | 82% | 79% |
| 72 | 75% | 71% |
Note: This data is representative and may vary based on specific experimental conditions such as media supplements and light exposure.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Sterile microcentrifuge tubes
-
HPLC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with the stock solution to a final concentration of 1 µM. This will be your time 0 sample.
-
-
Incubation:
-
Aliquot the 1 µM working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Preparation:
-
At each designated time point, remove one aliquot from the incubator.
-
To precipitate proteins, add 2 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of the cell culture medium sample.
-
Vortex thoroughly and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Analyze the samples using a validated HPLC-MS/MS method for the quantification of this compound.
-
The percentage of remaining this compound at each time point is calculated relative to the concentration at time 0.
-
Visualizations
mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway and the point of inhibition by this compound.
References
Common degradation products of 7-O-Demethyl rapamycin
This guide provides researchers, scientists, and drug development professionals with essential information on the common degradation products of 7-O-Demethyl rapamycin (B549165). It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Given that 7-O-Demethyl rapamycin is a close analog and known impurity of rapamycin (Sirolimus), its chemical stability and degradation pathways are expected to be very similar.[1][2] The information presented here is based on extensive studies conducted on rapamycin.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are autoxidation and base-catalyzed hydrolysis.[3][4][5]
-
Autoxidation: This free radical-mediated process is a major degradation route, particularly for the amorphous (non-crystalline) solid form and in solution.[3][6] It primarily affects the alkene (triene) and alcohol sites on the molecule.[6][7]
-
Hydrolysis: The macrolide ring is susceptible to hydrolysis, especially under basic (alkaline) conditions.[4][5] This reaction cleaves the lactone (ester) bond.
-
Isomerization: In solution, this compound, like rapamycin, can exist as a mixture of interconverting conformational isomers (rotamers).[3][8][9] While not a form of chemical degradation, this can complicate analysis and quantification.
Q2: What are the common degradation products I should expect to see?
A2: Based on the degradation pathways, the most common products are:
-
From Autoxidation: Epoxides and ketones are the most predominant monomeric products.[6][7] Dimeric and other oligomeric compounds can also be formed.[3] Oxidation often occurs at the triene portion of the molecule.[3]
-
From Hydrolysis: The primary products are secorapamycin isomers (the ring-opened form) and a corresponding hydroxy acid resulting from lactone hydrolysis.[4][5][10][11] Under highly basic conditions, these initial products can undergo further fragmentation.[4][5]
Q3: How should I store and handle this compound to minimize degradation?
A3: To ensure stability:
-
Storage Temperature: Store the solid compound at -80°C for long-term stability.[12]
-
Form: The polycrystalline (crystalline) form is significantly more stable than the amorphous form, which is susceptible to rapid autoxidation even in air at 30°C.[3]
-
In Solution: Prepare solutions fresh. If storage is necessary, keep them at -80°C for up to six months or -20°C for one month.[12] Use solvents that are free of peroxides and dissolved oxygen.
-
Atmosphere: For maximum stability, especially for the amorphous form or solutions, handle under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
Q1: I see multiple, closely eluting peaks in my HPLC/LC-MS analysis of a supposedly pure sample. What's happening?
A1: This is a very common observation for rapamycin and its analogs. It is most likely due to the presence of conformational isomers (rotamers) in solution.[8][9] These isomers are in equilibrium, and the ratio can be influenced by the solvent, temperature, and mobile phase composition.[9] It does not necessarily indicate chemical degradation. To confirm, you can check if the multiple peaks have the same mass-to-charge ratio (m/z) in your MS data.
Q2: My sample shows a significant loss of the parent compound and the appearance of more polar peaks over time. What is the likely cause?
A2: This indicates chemical degradation.
-
If you observe new peaks with m/z values corresponding to the addition of one or more oxygen atoms (+16, +32 Da), oxidative degradation is the likely cause.[6][7]
-
If you see a peak with an m/z value corresponding to the addition of a water molecule (+18 Da), hydrolysis has likely occurred, forming the ring-opened secorapamycin analog.[4][5] This is accelerated by basic conditions.
Q3: I am working with an amorphous formulation, and it is degrading rapidly. Why?
A3: The amorphous form of rapamycin is known to be surprisingly unstable and undergoes rapid autoxidation when exposed to air.[3] This is a solid-state reaction that does not require a solvent. To mitigate this, consider using a crystalline form if possible or encapsulating the amorphous drug in a protective polymer matrix.
Quantitative Data Summary
The stability of rapamycin is highly dependent on pH. The following table summarizes the degradation kinetics of rapamycin in aqueous acetonitrile (B52724) solutions under different conditions, which serves as a reliable proxy for this compound.
| Condition (in 30/70 v/v acetonitrile-water) | Apparent pH | Apparent Half-Life (t½) | Primary Degradation Pathway |
| 23.7 mM MeCOONH₄ | 7.3 | ~890 hours | Base-Catalyzed Hydrolysis |
| 237 mM MeCOONH₄ | 7.3 | ~200 hours | General Base-Catalyzed Hydrolysis |
| NaOH Solution | 12.2 | Reduced by 3 orders of magnitude (<<1 hour) | Specific Base-Catalyzed Hydrolysis |
| Data sourced from Il'ichev et al.[4][5] |
Visualizations and Workflows
Caption: Key degradation pathways of this compound.
Caption: Troubleshooting flowchart for unexpected analytical results.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding stability.
Objective: To generate the likely degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol (B129727) at a concentration of ~1 mg/mL.
-
Stress Conditions: Expose the drug to the following conditions in separate experiments. A control sample (protected from stress) should be analyzed alongside.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Analyze at early time points (e.g., 5, 15, 30, 60 minutes) due to rapid degradation.[4][5]
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.[10]
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours, protected from light.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating analytical method, such as the HPLC-MS method described below.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize the degradation products using their retention times, UV spectra, and mass spectra.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: HPLC-UV/MS Method for Analysis
This method is suitable for separating this compound from its isomers and degradation products.
Objective: To quantify this compound and identify its degradation products.
Instrumentation & Conditions:
-
System: HPLC or UPLC coupled with a UV/DAD detector and a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).[13]
-
Column: A reversed-phase C8 or C18 column is typically used (e.g., 150 x 4.6 mm, 5 µm particle size).[8]
-
Column Temperature: Elevated temperatures (e.g., 50-60°C) are often used to improve peak shape and manage the resolution of isomers.[8]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol or Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would run from ~60% B to 95% B over 20-30 minutes.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection:
References
- 1. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 2. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. enovatia.com [enovatia.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 14. CN106153756B - High performance liquid chromatography for detecting rapamycin in everolimus - Google Patents [patents.google.com]
How to prevent precipitation of 7-O-Demethyl rapamycin in experiments
Technical Support Center: 7-O-Demethyl Rapamycin (B549165)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to prevent the precipitation of 7-O-Demethyl rapamycin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when working with this and similar poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a derivative and metabolite of rapamycin (also known as sirolimus), a macrolide compound with immunosuppressive, antifungal, and tumor cell growth-inhibiting properties[1][2]. Like its parent compound, rapamycin, this compound is a large, lipophilic molecule with poor aqueous solubility[3][4]. Its high molecular weight (900.15 g/mol ) and lipophilicity (XLogP3 ≈ 5.5) contribute to its tendency to precipitate when diluted into aqueous buffers or cell culture media from organic stock solutions[5].
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its poor water solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for rapamycin and its analogs[6][7]. Ethanol and chloroform (B151607) are also mentioned as potential solvents[7][8]. It is crucial to use anhydrous, high-purity solvents to prevent degradation.
Q3: My this compound precipitated after I diluted my DMSO stock solution into my aqueous experimental medium. What went wrong?
A3: This is a common issue known as "crashing out" of solution. It occurs when a compound dissolved in a highly polar organic solvent like DMSO is rapidly diluted into an aqueous medium[6]. The drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate[6]. The final concentration of DMSO in your aqueous solution should be kept to a minimum, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity and precipitation[9].
Q4: Are there any general strategies to improve the solubility of this compound in my experiments?
A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs)[6].
-
pH Adjustment: If a compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve its solubility[6][10].
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can be used to create stable dispersions and prevent precipitation[11].
-
Formulation Strategies: For in vivo studies, formulating this compound into liposomes or nanoparticles can improve its stability and bioavailability[12][13].
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with this compound precipitation.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of stock solution | Sudden change in solvent polarity. | 1. Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in DMSO before adding to the aqueous solution[6]. 2. Proper Mixing Technique: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. Avoid adding the aqueous buffer directly to the DMSO stock[9]. 3. Gentle Warming: Gently warm the aqueous solution (e.g., to 37°C) before adding the stock solution. Be cautious, as prolonged heat can degrade the compound[6]. 4. Sonication: Brief sonication in a water bath can help to break up precipitate particles and aid in redissolving the compound[6]. |
| Inconsistent experimental results | Compound degradation or precipitation leading to inaccurate concentrations. | 1. Freshly Prepare Solutions: Prepare working solutions fresh for each experiment from a frozen stock. 2. Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[6]. 3. Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use[4]. |
| High concentration needed, but precipitation is unavoidable | Exceeding the solubility limit of the compound in the final solution. | 1. Use of Solubilizing Excipients: Incorporate surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins into your aqueous medium to increase solubility. 2. Formulation as a Suspension: For some applications, a fine, uniform suspension may be acceptable. This can be achieved by controlled precipitation or milling techniques. 3. Nanoparticle Formulation: Encapsulating the compound in nanoparticles can significantly increase its apparent solubility and stability in aqueous media[13]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 900.15 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 900.15 g/mol ) * 100,000
-
For 1 mg: (1 / 900.15) * 100,000 ≈ 111.1 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied[6].
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[6].
Protocol 2: Preparation of a Working Solution in Aqueous Medium (e.g., Cell Culture Medium)
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile tubes
Procedure:
-
Pre-warm Medium: Pre-warm the aqueous medium to 37°C to aid in solubility[4].
-
Prepare Intermediate Dilutions (if necessary): For high final dilutions, prepare intermediate dilutions of the 10 mM stock in pure DMSO first. This helps to prevent localized high concentrations when adding to the aqueous buffer[6].
-
Final Dilution:
-
Dispense the required volume of the pre-warmed aqueous medium into a sterile tube.
-
While gently vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of the aqueous medium.
-
-
Final Mixing: Vortex the final solution for 30-60 seconds to ensure it is homogenous.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before use. If a slight precipitate is observed, brief sonication may help to redissolve it.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mybiosource.com [mybiosource.com]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. EP2575889A2 - Stable pharmaceutical compositions of rapamycin esters - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with 7-O-Demethyl rapamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with 7-O-Demethyl rapamycin (B549165).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is 7-O-Demethyl rapamycin and how does it work?
This compound is a derivative of rapamycin (also known as sirolimus) and is considered an impurity of its parent compound.[1] It exhibits antifungal, immunosuppressive, and tumor cell growth-inhibiting properties.[2][3] Similar to rapamycin, its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][4][5] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[5] this compound first binds to the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[6][7] This inhibition disrupts downstream signaling, leading to a reduction in protein synthesis and cell cycle progression.[4][6]
Q2: I am observing inconsistent or no effect of this compound in my cell culture experiments. What are the potential causes?
Inconsistent results with rapamycin and its analogs are often not due to the compound's mechanism of action but rather to issues with its preparation, storage, and application. Here are several factors to consider:
-
Compound Stability and Degradation: Rapamycin and its derivatives are susceptible to degradation in aqueous solutions.[8] Factors like pH, temperature, and exposure to light can affect its stability. Forced degradation studies on rapamycin have shown it can undergo autoxidation, forming various degradation products.[9]
-
Solubility Issues: this compound, like rapamycin, is a lipophilic molecule with low solubility in water.[8][10] When diluting a stock solution (typically in an organic solvent like DMSO) into aqueous buffers or cell culture media, the compound can precipitate, leading to a lower effective concentration.[8][11]
-
Inaccurate Stock Concentration: Errors in the initial weighing of the compound or the volume of solvent used can lead to an incorrect stock concentration, which will affect all subsequent experiments.[11]
-
Cell Line Specific Effects: Different cell lines can exhibit varying sensitivity to mTOR inhibitors.[12] It's also possible for cell lines to develop resistance to rapamycin and its analogs.[12]
-
Concentration-Dependent Biphasic Effects: Studies with rapamycin have shown that its effects can be concentration-dependent and sometimes biphasic.[13] Nanomolar concentrations may slow cell cycle progression, while micromolar concentrations can induce apoptosis.[13] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How can I improve the solubility of this compound in my experiments?
To avoid precipitation and ensure a consistent working concentration, consider the following troubleshooting steps:
-
Proper Stock Solution Preparation: Dissolve this compound in an anhydrous organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[11]
-
Dilution Technique: Instead of adding the stock solution directly to the aqueous medium, try adding the medium to the stock solution slowly while vortexing.[11] This gradual change in solvent polarity can help prevent precipitation.
-
Serial Dilutions: For high dilutions, performing a serial dilution in the cell culture medium can also prevent the compound from crashing out of solution.[11]
-
Pre-warming the Medium: Warming the cell culture medium or buffer to 37°C before adding the stock solution may improve solubility.[8]
-
Sonication: Brief sonication can help redissolve small precipitates, but avoid prolonged sonication as the heat generated could potentially degrade the compound.[8]
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability and activity of this compound.
| Storage Condition | Powder | In Solvent |
| -80°C | 6 months | |
| -20°C | 3 years | 1 month |
| 4°C | 2 years |
Data synthesized from available information on rapamycin and its derivatives.[3] It is recommended to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11]
Experimental Protocols
General Protocol for Assessing Cell Viability using MTT Assay
This protocol provides a general framework for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with the same final concentration of DMSO without the compound.[11]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[14]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the mTORC1 signaling pathway by this compound.
References
- 1. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. nbinno.com [nbinno.com]
- 7. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of 7-O-Demethyl Rapamycin (Everolimus)
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo bioavailability of 7-O-Demethyl rapamycin (B549165), also known as everolimus (B549166). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of 7-O-Demethyl rapamycin (everolimus)?
A1: The oral bioavailability of everolimus is primarily limited by several factors:
-
Poor aqueous solubility: Everolimus is a lipophilic compound with low solubility in water, which can hinder its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1]
-
Intestinal and hepatic metabolism: It is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in the small intestine and liver. This first-pass metabolism significantly reduces the amount of active drug reaching systemic circulation.[2][3]
-
P-glycoprotein (P-gp) mediated efflux: Everolimus is a substrate for the P-gp efflux transporter found in intestinal epithelial cells. P-gp actively pumps the drug back into the intestinal lumen, further reducing its net absorption.[1][2][3]
-
Food effects: The presence of food, particularly high-fat meals, can decrease the rate and extent of everolimus absorption.[4]
Q2: What are the most common formulation strategies to improve the bioavailability of everolimus?
A2: Several formulation strategies have been developed to overcome the bioavailability challenges of everolimus:
-
Solid Dispersions: This technique involves dispersing everolimus in a hydrophilic polymer matrix, such as hydroxypropyl methylcellulose (B11928114) (HPMC), to enhance its dissolution rate.[1][5] Methods like solvent wetting, melt granulation, and spray drying are used to prepare solid dispersions.
-
Nanoparticle Formulations: Reducing the particle size of everolimus to the nanometer range increases the surface area for dissolution, thereby improving its absorption.
-
Lipid-Based Formulations: Encapsulating everolimus in lipidic carriers like liposomes can protect it from degradation in the GI tract and enhance its uptake.
-
Inhibition of Metabolism and Efflux: Co-administration with inhibitors of CYP3A4 and/or P-gp can increase everolimus bioavailability, though this approach requires careful consideration of potential drug-drug interactions.[2][6]
Q3: How does co-administration with CYP3A4 or P-gp inhibitors affect everolimus pharmacokinetics?
A3: Co-administration with strong inhibitors of CYP3A4 or P-gp can significantly increase the concentration of everolimus in the blood.[2] Strong CYP3A4 inhibitors decrease the metabolism of everolimus, while P-gp inhibitors reduce its efflux from intestinal cells.[2] This can lead to higher peak concentrations (Cmax) and overall exposure (AUC). However, this also increases the risk of toxicity, and dose adjustments of everolimus are often necessary when used concomitantly with such inhibitors.[2][6]
Q4: Does the dosage form (e.g., different tablet strengths) affect the bioavailability of everolimus?
A4: Yes, the dosage form can influence the pharmacokinetic profile of everolimus. For instance, administering five 1 mg tablets has been shown to result in a 48% higher Cmax compared to a single 5 mg tablet, although the total drug exposure (AUC) remains similar.[7] This suggests that different tablet formulations may not be interchangeable at the same total dose due to differences in peak blood concentrations.[7]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vivo efficacy despite good in vitro dissolution of the formulation. | 1. High first-pass metabolism: The drug is being rapidly metabolized by CYP3A4 in the gut wall and liver.[2][3] 2. P-gp mediated efflux: The drug is being actively transported back into the intestinal lumen.[1][2][3] | 1. Incorporate P-gp/CYP3A4 inhibitors: Consider co-formulating with known inhibitors (e.g., certain excipients with inhibitory properties) or co-administering a specific inhibitor. Note: This must be carefully evaluated for potential drug-drug interactions.[2][6] 2. Utilize mucoadhesive formulations: This can increase the residence time of the formulation at the absorption site, potentially saturating efflux pumps locally. |
| High variability in pharmacokinetic parameters between subjects. | 1. Genetic polymorphisms: Variations in genes encoding for CYP3A4 and P-gp can lead to differences in metabolic and efflux activity among individuals.[3] 2. Food effect: Inconsistent administration with respect to meals can cause significant variability in absorption.[4] 3. Formulation instability: The formulation may not be physically or chemically stable in the gastrointestinal environment. | 1. Genotyping: If feasible, genotype study subjects for relevant CYP3A4 and ABCB1 (P-gp) polymorphisms to stratify the results. 2. Standardize administration protocol: Administer the formulation under consistent fasting or fed conditions.[4] 3. Assess formulation stability: Conduct in vitro stability studies in simulated gastric and intestinal fluids. |
| Low drug loading or encapsulation efficiency in nanoparticle/liposomal formulations. | 1. Poor drug-lipid interaction: The physicochemical properties of everolimus may not be optimal for the chosen lipid composition. 2. Suboptimal formulation process: Parameters such as sonication time, extrusion pressure, or solvent evaporation rate may not be optimized. | 1. Screen different lipid excipients: Experiment with various phospholipids (B1166683) and cholesterol ratios to improve drug incorporation. 2. Optimize formulation parameters: Systematically vary process parameters to identify the optimal conditions for encapsulation. |
| Unexpectedly rapid drug release from a sustained-release formulation. | 1. Formulation disintegration: The formulation may be breaking down too quickly in the GI tract. 2. Dose dumping: A large portion of the drug is released in a short period. | 1. Incorporate release-retarding polymers: Use polymers that swell or form a gel matrix in the presence of GI fluids to control drug release. 2. Evaluate formulation integrity: Perform dissolution testing under different pH and motility conditions to simulate the GI tract more accurately. |
Data Presentation: Pharmacokinetic Parameters of Different Everolimus Formulations
Table 1: Comparison of Pharmacokinetic Parameters for Different Dosing Regimens of Everolimus
| Dosing Regimen | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Reference |
| 10 mg once daily | 61.5 | 435 | - | [8] |
| 5 mg twice daily | 40.3 | 436 | - | [8] |
| Single 5 mg tablet | 20.2 | 148.8 | 1.0 | [7] |
| Five 1 mg tablets | 29.8 | 161.2 | 0.5 | [7] |
| 1.5 mg dispersible tablet (fasted) | - | - | - | [4] |
| 1.5 mg dispersible tablet (with high-fat meal) | Reduced by 50% | Unchanged | Delayed by 2.5h | [4] |
Note: The values presented are means or geometric means from the respective studies and should be interpreted in the context of the specific study design.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Wetting Technique
Adapted from a study on improving everolimus oral absorption.[5]
Materials:
-
This compound (Everolimus)
-
Hydroxypropyl methylcellulose (HPMC)
-
Ethanol
-
Water
Procedure:
-
Dissolve 1 part of everolimus in a minimal amount of ethanol.
-
In a separate container, wet 15 parts of HPMC with a small amount of a 50:50 (v/v) ethanol/water mixture.
-
Add the everolimus solution to the wetted HPMC with continuous mixing to form a homogenous paste.
-
Dry the resulting mass in a vacuum oven at 40°C until a constant weight is achieved.
-
Gently mill the dried solid dispersion to obtain a uniform powder.
-
The resulting powder can then be blended with other excipients for tableting or encapsulation.
Protocol 2: In Vivo Bioavailability Study in Rats
This is a general protocol and should be adapted based on the specific formulation and institutional animal care and use committee (IACUC) guidelines.[9][10][11][12][13]
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (12-18 hours) before dosing, with free access to water.[12]
Dosing:
-
Prepare the this compound formulation at the desired concentration in a suitable vehicle.
-
Administer the formulation to the rats via oral gavage using a suitable gavage needle. The volume should typically not exceed 10 mL/kg.[10]
-
A control group receiving the vehicle alone should be included.
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma or whole blood for analysis.
Sample Analysis:
-
Extract everolimus from the blood or plasma samples using a validated method (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of everolimus using a validated analytical method, such as LC-MS/MS.
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters including Cmax, Tmax, and AUC using appropriate software.
-
Determine the relative bioavailability of the test formulation compared to a reference formulation or an intravenous dose.
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo bioavailability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of Pharmacology: Drug Interactions - Everolimus (Afinitor) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Everolimus pharmacokinetics and its exposure–toxicity relationship in patients with thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of an everolimus pediatric formulation: relative bioavailability, food effect, and steady-state pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved oral absorption and chemical stability of everolimus via preparation of solid dispersion using solvent wetting technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Everolimus drug interactions: application of a classification system for clinical decision making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability of everolimus administered as a single 5 mg tablet versus five 1 mg tablets: a randomized, open-label, two-way crossover study of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Optimization of Everolimus Dosing in Oncology: A Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.unsw.edu.au [research.unsw.edu.au]
- 12. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lar.fsu.edu [lar.fsu.edu]
Technical Support Center: Vehicle Control for 7-O-Demethyl Rapamycin In Vivo Studies
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 7-O-Demethyl rapamycin (B549165) in in vivo studies. It provides troubleshooting advice and answers to frequently asked questions regarding the selection and preparation of appropriate vehicle controls. Given that 7-O-Demethyl rapamycin is a derivative of rapamycin (sirolimus) and shares its poor aqueous solubility, the information provided is largely based on established protocols for rapamycin as a close structural and functional analog.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the right vehicle for this compound crucial for in vivo studies?
A1: Due to its lipophilic nature and poor water solubility, this compound requires a specialized vehicle for effective administration and to ensure consistent bioavailability in animal models. An improper vehicle can lead to drug precipitation, inaccurate dosing, and vehicle-induced toxicity, all of which can compromise the validity of experimental results.
Q2: What are the most common components of vehicle formulations for rapamycin and its analogs?
A2: Common formulations often consist of a combination of solvents and surfactants to achieve a stable solution or suspension. These typically include:
-
Primary Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are frequently used to create a concentrated stock solution.
-
Co-solvents: Polyethylene glycol (PEG), particularly PEG 300 and PEG 400, are used to improve solubility and are miscible with water.
-
Surfactants/Emulsifiers: Polysorbate 80 (Tween 80) is commonly included to maintain the homogeneity of the formulation and prevent precipitation upon dilution in an aqueous environment.
-
Aqueous Component: Saline or phosphate-buffered saline (PBS) is often used as the final diluent.
-
Suspending Agents: For oral gavage, agents like carboxymethylcellulose (CMC) may be used to create a uniform suspension.
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it with saline. How can I prevent this?
A3: This is a common issue known as "salting out." To prevent precipitation, it is recommended to use a multi-component vehicle system and a specific mixing order. A gradual change in solvent polarity is key. Instead of adding the DMSO stock directly to the full volume of saline, first mix the DMSO stock with co-solvents like PEG 400 and surfactants like Tween 80. Then, slowly add the saline to this mixture while vortexing.
Q4: Are there potential toxicities associated with the vehicle components themselves?
A4: Yes, the vehicle components can have their own biological effects and potential toxicities, which is why a vehicle-only control group is essential in any experiment. For instance, high concentrations of DMSO can be toxic. PEG 400 has been reported to affect urinary parameters and potentially cause gastrointestinal disturbances in rodents. It is crucial to use the lowest effective concentration of each excipient and to be aware of their known side effects.
Q5: What is the recommended route of administration for this compound in animal models?
A5: The choice of administration route depends on the experimental design. Intraperitoneal (i.p.) injection is common for systemic delivery. Oral gavage (p.o.) is also used, particularly for studies mimicking clinical administration. Intravenous (i.v.) injection is possible but requires a very well-formulated, sterile, and non-precipitating solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the final formulation | - The concentration of this compound is too high for the chosen vehicle.- Improper mixing order of vehicle components. | - Reduce the final concentration of the drug.- Follow a validated protocol for mixing, typically adding the aqueous component last and slowly.- Consider a brief sonication to aid dissolution, but be mindful of potential heat generation. |
| Inconsistent animal behavior or unexpected adverse events in the treated group | - The vehicle itself may be causing toxicity.- The formulation may be irritating at the injection site. | - Always include a vehicle-only control group to differentiate between drug and vehicle effects.- Observe animals in the vehicle control group for any adverse reactions.- If irritation occurs at the injection site, consider diluting the formulation further (if possible without causing precipitation) or exploring alternative vehicles with lower concentrations of potentially irritating components like DMSO or ethanol. |
| Difficulty in drawing the formulation into a syringe due to high viscosity | - High concentrations of PEG or other polymers can increase viscosity. | - Gently warm the formulation to 37°C to reduce viscosity before administration.- Use a larger gauge needle for drawing up and administering the formulation. |
| Variable drug efficacy between experiments | - Inconsistent formulation preparation leading to variable drug concentration.- Degradation of this compound in the formulation. | - Prepare fresh formulations for each experiment and do not store them for extended periods unless stability has been validated.- Ensure precise measurement and thorough mixing of all components.- Protect the formulation from light, as rapamycin and its analogs can be light-sensitive. |
Data Presentation
Table 1: Common Vehicle Formulations for Rapamycin and its Analogs in Rodent Studies
| Formulation Components | Administration Route | Animal Model | Reference |
| 5% Tween 80, 5% PEG 400, diluted in ethanol | Intraperitoneal (i.p.) | Mice | [1] |
| 2% Carboxymethylcellulose | Intraperitoneal (i.p.) | Mice | [2] |
| 10% PEG 400, 10% Tween 80 | Intraperitoneal (i.p.) | Mice | [3] |
| 2% DMSO, 30% PEG 300, 5% Tween 80, ddH₂O | Not specified | Not specified | [4] |
| 10% DMSO, 90% Corn Oil | Not specified | Not specified | [4] |
Table 2: Summary of Potential Toxicities of Common Excipients in Rodents
| Excipient | Animal Model | Route | Observed Effects/Toxicities | Reference |
| DMSO | Rat | Oral | Interference with clinical chemistry measurements. | [5] |
| PEG 400 | Rat | Oral | Altered urinary function and increased liver enzymes. | [5] |
| Polysorbate 80 | Rat | Oral | Modified urinary function and increased liver enzymes. | [5] |
| Hydroxypropyl-β-cyclodextrin (30% w/v) | Rat | Oral | Effects on liver enzymes (AST, ALT, GLDH), increased urinary volume, and kidney toxicity (tubular vacuolation and pigment). | [6] |
| Oleic Acid (20% v/v) | Rat | Oral | Increased salivation. | [6] |
Experimental Protocols
Protocol 1: Preparation of a PEG 400/Tween 80 Vehicle for Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from established methods for rapamycin administration in mice and is suitable as a starting point for this compound.
Materials:
-
This compound powder
-
100% Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Sterile ddH₂O or saline
-
Sterile tubes and syringes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10% PEG 400 stock solution by adding 2 mL of PEG 400 to 18 mL of sterile ddH₂O. Mix until fully dissolved.[3]
-
Prepare a 10% Tween 80 stock solution by adding 2 mL of Tween 80 to 18 mL of sterile ddH₂O. This may take longer to fully dissolve; avoid vigorous shaking that can cause excessive foaming.[3]
-
-
Prepare this compound Stock:
-
Dissolve the this compound powder in 100% ethanol to create a concentrated stock solution (e.g., 50 mg/mL).[3] Ensure it is completely dissolved. Store this stock at -80°C for long-term storage.
-
-
Prepare the Final Formulation (Example for 1 mg/mL):
-
In a sterile tube, combine 5 mL of the 10% PEG 400 stock and 5 mL of the 10% Tween 80 stock.[3]
-
Add the appropriate volume of the this compound stock in ethanol. For a final concentration of 1 mg/mL in 10 mL, you would add 200 µL of a 50 mg/mL stock.[3]
-
Vortex the mixture thoroughly.
-
Filter the final solution through a 0.22 µm sterile filter.[3]
-
Aliquot and store at -20°C for short-term use.[3]
-
-
Prepare the Vehicle Control:
-
Follow the same procedure as in step 3, but substitute the this compound stock volume with an equal volume of 100% ethanol.
-
Mandatory Visualization
mTOR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the mTORC1 signaling pathway by this compound.
Experimental Workflow for Vehicle Selection and Formulation
Caption: Logical workflow for selecting and validating a vehicle for in vivo studies.
References
- 1. Alternative rapamycin treatment regimens mitigate the impact of rapamycin on glucose homeostasis and the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of 7-O-Demethyl rapamycin and how to control for them
Welcome to the technical support center for 7-O-Demethyl rapamycin (B549165) (also known as Novolimus). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and controlling for potential off-target effects of this mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is 7-O-Demethyl rapamycin and what is its primary target?
This compound (Novolimus) is a macrocyclic lactone and a metabolite of sirolimus (rapamycin).[1] Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[2][3] Like rapamycin, it forms a complex with the intracellular protein FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting mTOR Complex 1 (mTORC1).[4]
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
Off-target effects are unintended interactions of a drug with proteins other than its intended target.[5] For kinase inhibitors, these effects are a significant concern because the ATP-binding pocket is highly conserved across the human kinome, leading to the potential for inhibiting multiple kinases.[6] Such off-target interactions can lead to misleading experimental results, cellular toxicity, and unexpected phenotypes.[5]
Q3: Is this compound expected to have a different off-target profile than rapamycin?
As a close analog and metabolite of rapamycin, this compound is expected to have a very similar on-target and off-target profile.[2][7] However, even small structural modifications can alter the selectivity of a compound. While rapamycin itself is known to be highly specific for mTOR, it is crucial to experimentally verify the selectivity of this compound in your system.[4] One study using proteomics showed that even closely related rapalogs like everolimus (B549166) can have different cellular effects compared to rapamycin.[8]
Q4: What are the first steps to proactively assess the potential off-target effects of this compound?
The most direct way to assess off-target effects is to perform a kinome-wide selectivity profiling screen.[6] This involves testing the compound against a large panel of kinases (often several hundred) to identify any unintended targets.[9][10] Several commercial vendors offer this as a service. Additionally, in silico methods can be used to predict potential off-target interactions based on the chemical structure of the compound.[11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with mTORC1 inhibition. | Inhibition of an unknown off-target kinase or non-kinase protein. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases.[6]2. Conduct a Cellular Thermal Shift Assay (CETSA) or proteomic profiling to identify other protein binding partners.[8][12] |
| Discrepancy between biochemical (IC50) and cellular (EC50) potency. | 1. High intracellular ATP concentrations competing with the inhibitor.2. Poor cell permeability or active efflux by transporters like P-glycoprotein. | 1. Use cell-based target engagement assays like NanoBRET™ or CETSA to confirm target interaction in a cellular context.[6]2. Consider using cell lines with lower expression of efflux pumps or co-administering an efflux pump inhibitor as a control experiment. |
| Activation of upstream signaling pathways (e.g., Akt). | Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of PI3K/Akt signaling.[13] | This is a known on-target effect of mTORC1 inhibition. Monitor phosphorylation of Akt (S473) and other upstream nodes to confirm this mechanism. Consider using a dual mTORC1/mTORC2 inhibitor if this feedback activation is confounding. |
| Cellular effects are not rescued by a rapamycin-resistant mTOR mutant. | The observed effect is likely due to an off-target interaction. | This is a strong indicator of an off-target effect. Use unbiased methods like chemical proteomics or proteomics profiling to identify the responsible off-target protein(s).[6][8] |
Quantitative Data Summary
While a specific kinome-wide screen for this compound is not publicly available, the following table provides a comparative summary of IC50 values for rapamycin against its primary target and its general lack of activity against other kinases. It is anticipated that this compound would exhibit a similar profile.
| Compound | Primary Target | IC50 (in vitro) | Off-Target Kinases (at 10 µM) | Reference |
| Rapamycin | mTOR | ~0.1-1 nM | Generally none; highly selective | [4] |
| This compound | mTOR | ~0.5 nM (for smooth muscle cell inhibition) | Expected to be highly selective | [2][7] |
Experimental Protocols
Kinome-Wide Selectivity Profiling
Objective: To identify the off-target kinases of this compound.
Methodology:
-
Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Format: This is typically performed by a specialized contract research organization (CRO). The most common format is a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay.[10]
-
Kinase Panel: Select a comprehensive kinase panel that covers a broad representation of the human kinome. Panels of over 400 kinases are commercially available.[14]
-
Screening: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against the kinase panel.[14]
-
Data Analysis: The percent inhibition for each kinase is calculated relative to a DMSO control. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For any identified off-target hits, a dose-response curve should be generated to determine the IC50 value, which quantifies the potency of the compound against that off-target kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (mTOR) and potential off-targets in intact cells.[12]
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the amount of the target protein (mTOR) and any suspected off-target proteins remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement and stabilization.[15]
Global Proteomic and Phosphoproteomic Analysis
Objective: To obtain an unbiased view of the cellular pathways affected by this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.
-
(Optional) Phosphopeptide Enrichment: For phosphoproteomic analysis, enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins and phosphosites. Compare the abundance of proteins and the phosphorylation status of specific sites between the drug-treated and control samples to identify significantly altered proteins and signaling pathways.[16][17]
Visualizations
Caption: The mTORC1 signaling pathway and the inhibitory action of the this compound-FKBP12 complex.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: A multi-faceted control strategy for experiments using this compound.
References
- 1. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 2. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 3. Discovery of small molecule mechanistic target of rapamycin inhibitors as anti-aging and anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 8. Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A comprehensive proteomic and phosphoproteomic analysis of yeast deletion mutants of 14-3-3 orthologs and associated effects of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A brain proteomic investigation of rapamycin effects in the Tsc1+/- mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Rapamycin Analog Toxicity in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the toxicities associated with rapamycin (B549165) and its analogs (rapalogs) in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with rapamycin analogs, offering potential causes and solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Metabolic Dysregulation: Hyperglycemia, hyperlipidemia, insulin (B600854) resistance.[1] | Inhibition of mTORC2, which is involved in glucose metabolism.[1][2][3] This is a known class effect of mTOR inhibitors.[4] | - Dosing Strategy: Consider intermittent dosing (e.g., once-weekly or every other day) instead of daily administration. This can mitigate metabolic side effects while retaining efficacy.[1][5][6] - Monitoring: Regularly monitor blood glucose and lipid levels.[7] - Supportive Care: In some cases, co-administration with an insulin sensitizer (B1316253) like metformin (B114582) has been explored to improve glucose homeostasis.[1] |
| Immunosuppression & Increased Infections | Inhibition of mTORC1 and mTORC2, which are crucial for immune cell proliferation and function.[3][5][8] | - Animal Husbandry: House animals in a specific pathogen-free (SPF) facility to minimize exposure to opportunistic pathogens.[9] - Monitoring: Perform regular complete blood counts (CBC) to monitor for lymphopenia, neutropenia, and thrombocytopenia.[7][8][10] - Prophylaxis: In some instances, prophylactic antibiotic or antifungal treatment may be warranted, depending on the experimental context and animal model. - Dose Adjustment: Lowering the dose or switching to an intermittent schedule can reduce the degree of immunosuppression.[5] |
| Dermatological Issues: Rash, pruritus, poor wound healing.[10][11][12] | Disruption of normal skin cell proliferation and inflammatory responses. | - Observation: Regularly inspect the skin for any abnormalities. - Supportive Care: For minor rashes, topical emollients may be sufficient. Ensure bedding is clean and non-abrasive. For impaired wound healing, postpone any surgical procedures until after a washout period, if possible.[7] |
| Gastrointestinal Toxicity: Stomatitis (mouth sores), diarrhea, decreased appetite, weight loss.[11][12][13][14] | Direct effects on the rapidly dividing cells of the gastrointestinal mucosa. | - Dietary Modification: Provide softened or palatable food to encourage eating, especially if stomatitis is present.[15] - Supportive Care: Administer subcutaneous fluids to prevent dehydration from diarrhea. Anti-diarrheal agents may be considered after veterinary consultation.[16] - Monitoring: Monitor body weight daily or several times a week.[9] - Dose Interruption: A brief interruption in dosing may be necessary to allow for recovery.[17][18] |
| Renal & Hepatic Abnormalities: Elevated serum creatinine, blood urea (B33335) nitrogen (BUN), or liver enzymes.[10][14] | Direct drug toxicity or metabolic stress on these organs. | - Baseline & Regular Monitoring: Establish baseline values for renal and hepatic function before starting treatment and monitor these parameters regularly throughout the study.[7] - Hydration: Ensure animals have ad libitum access to water to support renal function.[16] - Dose Reduction: If significant elevations are observed, a dose reduction or discontinuation may be necessary. |
| Testicular Toxicity | Everolimus (B549166) has been shown to cause testicular atrophy and decreased spermatogenesis in a dose- and time-dependent manner in mice.[19] | - Timing of Administration: For everolimus, administration during the animal's active phase (e.g., nighttime for nocturnal rodents) may reduce testicular toxicity compared to the resting phase.[19] - Histopathological Analysis: At the end of the study, consider including testicular histopathology in the analysis plan if reproductive toxicity is a concern. |
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with rapamycin analogs in animal studies?
A1: The most frequently reported toxicities include metabolic disturbances like hyperglycemia and hyperlipidemia, immunosuppression leading to an increased risk of infections, dermatological issues such as rashes, and gastrointestinal side effects like stomatitis and diarrhea.[1][4][8][10][11][13] The specific profile and severity can vary depending on the specific analog, dose, administration schedule, and animal model used.[5][20]
Q2: How can I minimize the metabolic side effects of rapalogs?
A2: A key strategy is to use an intermittent dosing schedule (e.g., every other day or weekly) rather than daily administration.[1][6] This approach can selectively inhibit mTORC1 while having less of an impact on mTORC2, which is implicated in the negative metabolic effects.[2][6][21] Regular monitoring of blood glucose and lipids is also crucial.[7]
Q3: What is the mechanism behind rapamycin-induced immunosuppression?
A3: Rapamycin and its analogs inhibit the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[22][23] This inhibition affects immune cells, particularly T and B lymphocytes, by suppressing their proliferation in response to antigens and cytokines, leading to an immunosuppressive effect.[24]
Q4: Are there differences in toxicity between various rapamycin analogs (e.g., everolimus, temsirolimus)?
A4: While the overall toxicity profiles are similar due to their shared mechanism of action, there can be differences in the incidence and severity of specific side effects. For example, temsirolimus (B1684623) is known to cause fatigue, rash, and mucositis.[11][12] Everolimus has been associated with non-infectious pneumonitis.[25] These differences can be influenced by the pharmacokinetic and pharmacodynamic properties of each analog.
Q5: What are the best practices for monitoring animal health during a study with rapalogs?
A5: A comprehensive monitoring plan should include:
-
Daily Observations: Check for general signs of well-being, changes in behavior, food and water intake, and signs of skin irritation or infection.[9]
-
Body Weight: Measure body weight at least 2-3 times per week to detect trends in weight loss.[9]
-
Blood Work: Perform periodic blood draws for complete blood counts (CBC) and serum biochemistry to monitor for hematological, renal, and hepatic toxicities, as well as metabolic changes.[7]
-
Tumor Measurement (if applicable): In oncology studies, regularly measure tumor size.
-
Clinical Frailty Index: For longevity studies, a clinical frailty index can be a useful tool to assess overall health.[9]
Q6: Can I continue treatment if an animal shows signs of toxicity?
A6: This depends on the severity of the toxicity. For mild, manageable side effects (e.g., minor rash), treatment can often continue with supportive care. For more severe toxicities (e.g., significant weight loss, severe infection, or organ dysfunction), a dose reduction or temporary interruption of treatment is recommended until the animal recovers.[17][18] All decisions should be made in consultation with a veterinarian and in accordance with the approved animal care and use protocol.
Experimental Protocols
Protocol 1: Monitoring of Metabolic Toxicity
-
Baseline Measurement: Prior to the first dose of the rapamycin analog, collect a baseline blood sample via an appropriate method (e.g., tail vein, saphenous vein) after a 4-6 hour fast.
-
Sample Processing: Process the blood to obtain plasma or serum.
-
Analysis: Use a glucometer for immediate glucose reading and a clinical chemistry analyzer for measuring triglycerides, cholesterol, and insulin levels.
-
On-Study Monitoring: Repeat the blood collection and analysis at regular intervals (e.g., weekly or bi-weekly) throughout the study, ensuring the timing of collection relative to dosing is consistent.
-
Data Evaluation: Compare on-study values to baseline and vehicle control groups to assess the degree of metabolic dysregulation.
Protocol 2: Assessment of mTOR Pathway Inhibition in Tissues
-
Tissue Collection: At a predetermined time point after the final dose, euthanize the animal and rapidly dissect tissues of interest (e.g., tumor, liver, muscle).
-
Sample Preparation: Immediately snap-freeze the tissues in liquid nitrogen or place them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Extraction: Homogenize the tissue and centrifuge to collect the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of mTOR downstream targets, such as p70S6K (p-S6K) and 4E-BP1.[26][27]
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of mTOR pathway inhibition.[28]
Visualizations
Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes.
Caption: Decision workflow for managing toxicity in animal studies.
Caption: Standard workflow for conducting animal studies with rapalogs.
References
- 1. About-face on the metabolic side effects of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common toxicities of mammalian target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunologic and dose dependent effects of rapamycin and its evolving role in chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. What are the side effects of Temsirolimus? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. drugs.com [drugs.com]
- 13. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caring for a Pet With Cancer - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 16. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 17. Management of adverse events in patients with hormone receptor-positive breast cancer treated with everolimus: observations from a phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Everolimus pharmacokinetics and its exposure–toxicity relationship in patients with thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dosing-time dependent testicular toxicity of everolimus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose- and schedule-dependent inhibition of the mammalian target of rapamycin pathway with everolimus: a phase I tumor pharmacodynamic study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gethealthspan.com [gethealthspan.com]
- 22. mTOR - Wikipedia [en.wikipedia.org]
- 23. cusabio.com [cusabio.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Effects of the mTOR inhibitor everolimus and the PI3K/mTOR inhibitor NVP-BEZ235 in murine acute lung injury models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Impact of serum concentration on 7-O-Demethyl rapamycin activity in vitro
Welcome to the technical support center for 7-O-Demethyl rapamycin (B549165) (also known as Novolimus). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 7-O-Demethyl rapamycin?
A1: this compound, an analog of rapamycin, is an inhibitor of the mammalian target of rapamycin (mTOR). Its mechanism of action involves forming a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12). This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR complex 1 (mTORC1), allosterically inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1]
Q2: How does serum concentration in cell culture media affect the mTOR signaling pathway?
A2: Serum is a critical supplement in cell culture media that contains a variety of growth factors, such as insulin (B600854) and IGF-1. These growth factors activate the PI3K/Akt signaling pathway, which in turn activates mTORC1. Therefore, increasing serum concentration generally leads to a higher baseline activity of the mTOR pathway.[2] Conversely, serum starvation is a common experimental technique to reduce basal mTOR activity before stimulation.
Q3: Why am I observing a lower-than-expected potency (higher IC50 value) for this compound in my cell-based assay?
A3: A higher-than-expected IC50 value for this compound can be attributed to several factors, with serum concentration being a primary suspect. Components in serum, particularly serum albumin, can bind to lipophilic compounds like rapamycin and its analogs.[3][4] This protein binding reduces the free concentration of the drug available to enter the cells and inhibit mTOR, thereby leading to an apparent decrease in potency. Additionally, the high concentration of growth factors in serum can lead to strong activation of the mTOR pathway, requiring a higher concentration of the inhibitor to achieve the same level of suppression.
Q4: Can the choice of cell line impact the observed activity of this compound?
A4: Yes, the choice of cell line can significantly influence the activity of this compound. Different cell lines can have varying levels of mTOR pathway activation, expression of FKBP12, and presence of drug resistance mechanisms. For example, cells with mutations that lead to hyperactivation of the PI3K/Akt/mTOR pathway may be more resistant to mTOR inhibitors.[5] The relative expression levels of different FKBP proteins, such as FKBP12 and FKBP51, can also determine the cellular response to rapamycin-mediated mTOR inhibition.[6]
Troubleshooting Guide
Issue 1: High variability in experimental results between batches.
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Possible Cause: Inconsistent serum batches. The composition of fetal bovine serum (FBS) can vary between lots, leading to differences in growth factor concentrations and protein content. This variability can affect the baseline mTOR activity and the degree of drug-protein binding.
-
Solution:
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Test new batches of FBS for their effect on cell growth and baseline mTOR activity before use in critical experiments.
-
Purchase a large single lot of FBS for a series of related experiments to ensure consistency.
-
Consider using serum-free media or media with defined growth factors for more controlled experimental conditions, if compatible with your cell line.
-
Issue 2: this compound shows reduced efficacy in long-term culture.
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Possible Cause: Drug degradation and cellular metabolism. Like many small molecules, this compound can degrade over time in culture media. Additionally, cells can metabolize the compound, reducing its effective concentration.
-
Solution:
-
For long-term experiments, replenish the media with freshly prepared this compound at regular intervals (e.g., every 48-72 hours).
-
Consult the manufacturer's data sheet for information on the stability of the compound under your experimental conditions.
-
Issue 3: Discrepancy between results from biochemical assays (e.g., in vitro kinase assay) and cell-based assays.
-
Possible Cause: Absence of serum and other cellular factors in biochemical assays. In vitro kinase assays are often performed in purified systems without serum. This eliminates the confounding factors of protein binding and competing cellular signaling pathways, which can lead to a much lower IC50 in biochemical assays compared to cell-based assays.
-
Solution:
-
Be aware that IC50 values are context-dependent. Use data from biochemical assays to understand the direct inhibitory potential on the enzyme and cell-based assay data to understand the compound's efficacy in a more physiologically relevant context.
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When comparing different compounds, use the same assay format for a valid comparison.
-
Data Presentation
Table 1: Expected Impact of Serum Concentration on the In Vitro IC50 of a Lipophilic mTOR Inhibitor like this compound.
Disclaimer: The following data is illustrative and represents the expected trend for lipophilic mTOR inhibitors based on the principles of protein binding. Actual values for this compound may vary depending on the cell line and specific experimental conditions.
| Serum Concentration in Media | Expected IC50 Range (nM) | Rationale for a Shift in IC50 |
| 0% (Serum-free) | 0.1 - 5 | High availability of the free drug to interact with cellular targets. Basal mTOR activity is low. |
| 1% | 1 - 20 | Minimal protein binding and moderate mTOR activation by a low concentration of growth factors. |
| 10% (Standard) | 10 - 200 | Significant protein binding reduces the free drug concentration.[3][4] High mTOR activation by growth factors requires a higher drug concentration for inhibition.[2] |
| 20% | 50 - 500+ | Very high protein binding and maximal stimulation of the mTOR pathway, leading to a significant decrease in apparent potency. |
Experimental Protocols
Protocol 1: In Vitro mTORC1 Kinase Assay
This protocol is for measuring the direct inhibitory effect of this compound on mTORC1 kinase activity.
-
Preparation of mTORC1:
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Culture HEK293T cells in DMEM with 10% FBS.
-
Lyse the cells in a buffer containing 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 40 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors.
-
Immunoprecipitate mTORC1 using an anti-Raptor antibody.
-
Wash the immunoprecipitates with lysis buffer and then with a wash buffer.
-
-
Kinase Reaction:
-
Resuspend the mTORC1 immunoprecipitates in a kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Prepare a serial dilution of this compound in DMSO and add to the kinase reaction. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the substrate, such as recombinant 4E-BP1, to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (final concentration ~100 µM).
-
Incubate at 30°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against 4E-BP1 (e.g., Thr37/46).
-
Detect the signal using chemiluminescence and quantify the band intensities.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation in the presence of varying serum concentrations.
-
Cell Seeding:
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Seed cells (e.g., a cancer cell line with active mTOR signaling) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight in their standard growth medium (e.g., 10% FBS).
-
-
Treatment:
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The next day, replace the medium with fresh media containing different concentrations of FBS (e.g., 0%, 1%, 10%, 20%).
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Mandatory Visualization
Caption: mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound at different serum concentrations.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Human Serum Albumin on Oritavancin In Vitro Activity against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Potency: A Comparative Analysis of 7-O-Demethyl Rapamycin and Rapamycin
In the landscape of mTOR inhibition, rapamycin (B549165) stands as a cornerstone compound, extensively studied for its immunosuppressive and anti-proliferative properties. Its derivative, 7-O-Demethyl rapamycin (7-O-DMR), while structurally similar, presents a nuanced profile in biological activity. This guide provides a detailed comparison of the potency of 7-O-DMR versus its parent compound, rapamycin, drawing upon available experimental evidence to inform researchers, scientists, and drug development professionals.
Quantitative Potency and Biological Activity
The potency of rapamycin as an mTOR inhibitor is well-established across numerous studies and cell lines. For instance, in HEK293 cells, rapamycin exhibits a half-maximal inhibitory concentration (IC50) for mTOR of approximately 0.1 nM.[1][2] However, this potency can vary significantly depending on the cancer cell line, with some demonstrating sensitivity at less than 1 nM and others requiring concentrations around 100 nM to inhibit S6K1 phosphorylation, a downstream target of mTOR.[3]
For this compound, specific IC50 values for mTOR inhibition are not prominently reported in the literature. It is recognized as a derivative of rapamycin with antifungal, immunosuppressive, and tumor cell growth-inhibiting activity.[4][5] Notably, it is also identified as a common impurity found in rapamycin preparations.[6]
A pivotal study on rapamycin analogs with modifications at the C-7 position revealed that while these derivatives, including by implication 7-O-DMR, retained a high affinity for the FKBP12 protein (the initial binding partner for rapamycin), they exhibited a wide spectrum of potencies in functional assays, such as splenocyte and yeast proliferation.[7] This suggests that the C-7 position is a critical component of the "effector domain" of the molecule, which is responsible for the subsequent interaction with and inhibition of mTOR (also known as FRAP).[7] Therefore, demethylation at this site is expected to significantly modulate the compound's inhibitory potency against mTOR.
Table 1: Comparative Summary of Rapamycin and this compound
| Feature | Rapamycin | This compound |
| Synonyms | Sirolimus | 7-O-Desmethyl rapamycin, Novolimus |
| Primary Target | mTOR (mechanistic Target of Rapamycin) | mTOR (mechanistic Target of Rapamycin) |
| Mechanism of Action | Forms a complex with FKBP12, which then allosterically inhibits mTORC1. | Forms a complex with FKBP12 to interact with mTOR. |
| Reported IC50 (mTOR) | ~0.1 nM in HEK293 cells.[1][2] Varies by cell line.[3] | Not specified in available literature. |
| Biological Activities | Immunosuppressant, anti-proliferative, antifungal.[8] | Immunosuppressant, antifungal, tumor cell growth-inhibiting.[4][5] |
| Key Structural Difference | Methoxy (B1213986) group at the C-7 position. | Hydroxyl group at the C-7 position (demethylated). |
| Structure-Activity Note | The C-7 methoxy group is part of the effector domain interacting with mTOR.[7] | Modification at the C-7 position significantly impacts biological potency.[7] |
Signaling Pathway and Mechanism of Action
Both rapamycin and 7-O-DMR exert their effects by targeting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The initial step for both compounds is the formation of a complex with the intracellular immunophilin, FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). The inhibition of mTORC1 disrupts the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell cycle arrest.
Caption: The mTORC1 signaling pathway and the inhibitory action of the Rapamycin/7-O-DMR-FKBP12 complex.
Experimental Protocols
To comparatively assess the potency of mTOR inhibitors like rapamycin and its derivatives, a standard set of in vitro experiments are typically employed. Below are generalized methodologies for key assays.
mTOR Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of mTOR.
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Reagents: Recombinant mTOR, substrate (e.g., a peptide derived from S6K1), ATP, and the test compounds (rapamycin and 7-O-DMR).
-
Procedure:
-
Incubate varying concentrations of the test compounds with recombinant mTOR in a kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
-
Data Analysis: Plot the percentage of mTOR inhibition against the compound concentration and determine the IC50 value.
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Cell Culture: Plate cells (e.g., HEK293, MCF-7, or PC3) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of rapamycin and 7-O-DMR for a defined period (e.g., 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours. Viable cells will metabolize the reagent, producing a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated controls and determine the IC50 value for each compound.
Caption: A generalized workflow for determining the IC50 values of mTOR inhibitors in a cell-based assay.
Conclusion
References
- 1. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel rapamycin-polymer conjugate based on a new poly(ethylene glycol) multiblock copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule mechanistic target of rapamycin inhibitors as anti-aging and anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Zotarolimus vs. 7-O-Demethyl rapamycin: A Comparative Analysis for Drug Development Professionals
An in-depth guide to the performance, mechanism of action, and experimental data of two prominent mTOR inhibitors, Zotarolimus and its analogue, 7-O-Demethyl rapamycin (B549165) (Novolimus).
In the landscape of mTOR inhibitors, both Zotarolimus and 7-O-Demethyl rapamycin (also known as Novolimus) have emerged as significant compounds, particularly in the context of drug-eluting stents for the prevention of restenosis. This guide provides a comprehensive comparative analysis of these two macrolide lactones, offering researchers, scientists, and drug development professionals a detailed overview of their chemical properties, biological activities, and performance in preclinical and clinical settings.
Chemical and Physical Properties
Zotarolimus and this compound are both semi-synthetic derivatives of rapamycin (sirolimus). Their structural similarities and differences are key to understanding their distinct pharmacokinetic and pharmacodynamic profiles.
| Property | Zotarolimus | This compound (Novolimus) |
| Synonyms | ABT-578 | Novolimus |
| Molecular Formula | C₅₂H₇₉N₅O₁₂ | C₅₀H₇₇NO₁₃ |
| Molar Mass | 966.2 g/mol | 900.15 g/mol |
| Key Structural Difference from Sirolimus | Tetrazole ring substitution | Demethylation at the C-7 position |
Mechanism of Action: Targeting the mTOR Pathway
Both Zotarolimus and this compound exert their antiproliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2][3] The canonical pathway involves the formation of a complex with the intracellular protein FK-binding protein 12 (FKBP12). This drug-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[2]
Inhibition of mTORC1 disrupts downstream signaling cascades, primarily by preventing the phosphorylation of key effectors such as the 70-kilodalton S6 protein kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This ultimately leads to the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[2] This mechanism is particularly effective in preventing the excessive growth of smooth muscle cells that contributes to in-stent restenosis.[4]
Caption: mTOR signaling pathway and the inhibitory action of Zotarolimus and this compound.
Comparative Performance Data
While direct head-to-head in vitro studies are limited, available data allows for a comparative assessment of the antiproliferative activity of Zotarolimus and this compound.
In Vitro Antiproliferative Activity
| Compound | Cell Type | IC₅₀ | Reference |
| Zotarolimus | Human Coronary Artery Smooth Muscle Cells | 2.9 ± 0.7 nM | [5] |
| Human Endothelial Cells | 2.6 ± 1.0 nM | [5] | |
| This compound (Novolimus) | Human Smooth Muscle Cells | 0.5 nM | [3] |
The data suggests that this compound (Novolimus) exhibits higher potency in inhibiting smooth muscle cell proliferation in vitro compared to Zotarolimus.
In Vivo Performance: In-Stent Late Loss
In-stent late loss, a measure of neointimal hyperplasia following stent implantation, is a critical endpoint in evaluating the efficacy of drug-eluting stents. The EXCELLA I trial provided a direct comparison between Novolimus-eluting stents (NES) and Zotarolimus-eluting stents (ZES).
| Stent Type | In-Stent Late Loss (9-month follow-up) | Reference |
| Novolimus-eluting stent (NES) | 0.11 ± 0.32 mm | [3] |
| Zotarolimus-eluting stent (ZES) | 0.63 ± 0.42 mm | [3] |
These results indicate a significantly lower in-stent late loss for the Novolimus-eluting stent compared to the Zotarolimus-eluting stent, suggesting superior efficacy in inhibiting neointimal hyperplasia in a clinical setting.[3]
Pharmacokinetics
| Compound | Key Pharmacokinetic Features | Reference |
| Zotarolimus | Designed for a shorter in vivo half-life compared to sirolimus to minimize systemic exposure. | [6] |
| This compound (Novolimus) | Utilized in drug-eluting stents, implying a pharmacokinetic profile suitable for controlled, local release. |
Experimental Protocols
Smooth Muscle Cell Proliferation Assay
The antiproliferative activity of Zotarolimus and this compound on vascular smooth muscle cells is a key determinant of their efficacy. A common method to assess this is through a proliferation assay.
Caption: Workflow for a smooth muscle cell proliferation assay.
Methodology:
-
Cell Seeding: Human coronary artery smooth muscle cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[7][8]
-
Drug Treatment: The cells are then treated with a range of concentrations of Zotarolimus or this compound.
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow for cell proliferation.[7]
-
Proliferation Measurement: A reagent to measure cell proliferation, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), 5-bromo-2'-deoxyuridine (B1667946) (BrdU), or (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT), is added to the wells.[7]
-
Signal Detection: After an appropriate incubation period with the reagent, the signal (e.g., fluorescence for EdU/BrdU, absorbance for MTT) is measured using a plate reader.
-
Data Analysis: The data is analyzed to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
In Vitro mTOR Kinase Assay
To directly assess the inhibitory effect of these compounds on mTOR, an in vitro kinase assay can be performed.
Caption: Workflow for an in vitro mTOR kinase assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant active mTOR, a substrate such as inactive p70S6K, and ATP in a kinase buffer.[9]
-
Inhibitor Addition: The pre-formed Zotarolimus-FKBP12 or this compound-FKBP12 complex is added to the reaction mixture at various concentrations.[10]
-
Kinase Reaction: The reaction is incubated at 30-37°C for a defined period (e.g., 30-60 minutes) to allow mTOR to phosphorylate the substrate.[10]
-
Detection: The level of substrate phosphorylation is detected using methods such as Western blotting with a phospho-specific antibody or an ELISA-based assay.[10]
-
Analysis: The results are analyzed to determine the concentration-dependent inhibition of mTOR kinase activity by each compound.
Conclusion
Both Zotarolimus and this compound (Novolimus) are potent inhibitors of the mTOR pathway with significant antiproliferative effects on smooth muscle cells. The available data suggests that this compound may have a higher in vitro potency and superior in vivo efficacy in reducing in-stent late loss compared to Zotarolimus. The choice between these two compounds for drug development purposes will likely depend on a comprehensive evaluation of their complete preclinical and clinical data, including safety profiles, pharmacokinetic properties, and performance in specific delivery systems. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these important mTOR inhibitors.
References
- 1. Zotarolimus - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Cross-reactivity of antibodies against mTOR pathway proteins with 7-O-Demethyl rapamycin treatment
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of antibody performance in the context of mTOR pathway inhibition by 7-O-Demethyl rapamycin (B549165) and other rapamycin analogs. This document outlines the potential for cross-reactivity and provides supporting experimental methodologies for robust and reproducible results.
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and metabolism. Its central role in cellular function has made it a key target for therapeutic intervention, particularly in oncology and immunology. Rapamycin and its analogs, known as "rapalogs," are potent mTOR inhibitors. However, the specificity and potential for cross-reactivity of antibodies used to study the mTOR pathway in the presence of these compounds are crucial considerations for accurate data interpretation.
This guide focuses on 7-O-Demethyl rapamycin, a derivative and impurity of rapamycin (also known as sirolimus), and compares its theoretical antibody interactions with the well-characterized rapalog, everolimus (B549166), and the parent compound, rapamycin.
Understanding the Challenge: Antibody Specificity and Drug Compounds
Antibodies are indispensable tools for detecting and quantifying proteins within complex biological samples through techniques like Western blotting and ELISA. The specificity of an antibody to its target protein is paramount. However, the presence of small molecule drugs, such as this compound, can potentially interfere with antibody-antigen binding. This interference can occur if the drug molecule alters the protein conformation at the antibody's binding site (epitope) or if the antibody exhibits off-target binding to the drug molecule itself, although the latter is less common for well-validated antibodies.
Currently, there is a lack of direct experimental data in peer-reviewed literature specifically addressing the cross-reactivity of commercially available mTOR pathway antibodies with this compound. Its structural similarity to rapamycin suggests that it is unlikely to directly cross-react with antibodies targeting mTOR, p70S6K, or other pathway proteins. The primary concern for researchers should be the validation of antibody specificity for its protein target in the specific experimental context.
Comparative Analysis of mTOR Inhibitors
To provide a framework for evaluating mTOR inhibitors, this guide presents a comparison between this compound, rapamycin, and everolimus. While experimental data for this compound's effect on mTOR signaling is not currently available, its activity is presumed to be similar to that of rapamycin due to its structural similarity.
| Compound | Chemical Formula | Molecular Weight | Known Activity | Reference for mTOR Inhibition Data |
| This compound | C50H77NO13 | 900.15 g/mol | Antifungal, immunosuppressant, and tumor cell growth-inhibiting properties.[1][2] | Not available |
| Rapamycin (Sirolimus) | C51H79NO13 | 914.17 g/mol | Potent inhibitor of mTORC1.[3] | [4][5] |
| Everolimus | C53H83NO14 | 958.22 g/mol | Potent inhibitor of mTORC1, with potential for mTORC2 inhibition with chronic exposure.[6] | [7][8][9] |
Experimental Data: Effects of Rapamycin and Everolimus on mTOR Pathway
The following table summarizes representative data from studies that have utilized Western blotting to assess the effects of rapamycin and everolimus on the phosphorylation of key mTOR pathway proteins. This data serves as a benchmark for what might be expected when testing novel rapamycin analogs.
| Treatment | Target Protein | Phosphorylation Site | Observed Effect | Reference |
| Rapamycin | p70S6 Kinase (S6K) | Thr389 | Dose-dependent decrease in phosphorylation | [4] |
| 4E-BP1 | Thr37/46 | Dose-dependent decrease in phosphorylation | [5] | |
| Everolimus | p70S6 Kinase (S6K) | Thr389 | Dose-dependent decrease in phosphorylation | [8][9] |
| Akt | Ser473 | No significant acute effect; potential for long-term inhibition | [8] |
Note: The absence of data for this compound highlights a critical knowledge gap. Researchers investigating this compound are encouraged to perform rigorous validation experiments.
Experimental Protocols
To ensure the generation of reliable and reproducible data, detailed experimental protocols are essential. The following is a comprehensive protocol for Western blot analysis of mTOR pathway proteins, adapted from established methodologies.[7][8][10]
Western Blot Protocol for mTOR Pathway Analysis
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound, rapamycin, everolimus, or vehicle control at various concentrations and for desired time points.
2. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine protein concentration using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., phospho-mTOR, mTOR, phospho-p70S6K, p70S6K, phospho-4E-BP1, 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
To facilitate a clear understanding of the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified mTOR signaling pathway highlighting the inhibitory action of rapamycin analogs.
Caption: Experimental workflow for Western blot analysis of mTOR pathway proteins.
Conclusion and Recommendations
The accurate assessment of mTOR pathway inhibition by novel compounds like this compound is contingent on the use of highly specific and well-validated antibodies. While direct evidence of antibody cross-reactivity with this compound is currently unavailable, its structural similarity to rapamycin suggests that the primary focus should be on confirming antibody specificity to the protein target.
Recommendations for Researchers:
-
Antibody Validation: Always validate the specificity of primary antibodies for their target proteins using appropriate controls, such as knockout/knockdown cell lysates.
-
Dose-Response and Time-Course Studies: When evaluating a new compound, perform comprehensive dose-response and time-course experiments to understand its dynamic effects on the mTOR pathway.
-
Comparative Analysis: Whenever possible, include well-characterized compounds like rapamycin and everolimus as positive controls to benchmark the activity of the test compound.
-
Data Reporting: Clearly document all experimental parameters, including antibody catalog numbers and dilutions, to ensure reproducibility.
By adhering to these principles, researchers can confidently investigate the effects of this compound and other novel mTOR inhibitors, contributing to a deeper understanding of their therapeutic potential.
References
- 1. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everolimus induces Met inactivation by disrupting the FKBP12/Met complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
A Comparative Analysis of Immunosuppressive Efficacy: Sirolimus vs. 7-O-Demethyl Rapamycin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunosuppressive performance of Sirolimus (rapamycin) and its derivative, 7-O-Demethyl rapamycin (B549165). This analysis is based on available experimental data to delineate the nuanced differences in their biological activities.
Introduction
Sirolimus, also known as rapamycin, is a potent macrolide lactone renowned for its immunosuppressive and anti-proliferative properties.[1] Its primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[1][2] Sirolimus is a cornerstone of immunosuppressive regimens in organ transplantation to prevent graft rejection.[1]
7-O-Demethyl rapamycin is a metabolite and derivative of Sirolimus, differing by the absence of a methyl group at the C-7 position.[2] While it shares the same structural backbone and is also known to possess immunosuppressive and antifungal activities, its comparative efficacy to the parent compound, Sirolimus, is a subject of significant interest in the field of pharmacology and drug development. Studies have indicated that modifications at the C-7 position of the rapamycin molecule can lead to a wide range of potencies in biological assays, suggesting that the demethylated form may exhibit a distinct immunosuppressive profile.[3]
Mechanism of Action: The mTOR Signaling Pathway
Both Sirolimus and, presumably, this compound exert their immunosuppressive effects by targeting the mTOR signaling pathway. Sirolimus first binds to the intracellular protein FKBP12.[1] This Sirolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR complex 1 (mTORC1), allosterically inhibiting its kinase activity.[4] This inhibition disrupts downstream signaling cascades that are vital for T-cell proliferation, a critical step in the immune response to foreign antigens, such as those from a transplanted organ.[1][4] Specifically, the blockade of mTORC1 signaling arrests the cell cycle in the G1 phase, preventing the clonal expansion of activated T-lymphocytes.[5]
Comparative Immunosuppressive Efficacy: Experimental Data
Direct, head-to-head comparative studies quantifying the immunosuppressive efficacy of Sirolimus versus this compound are not extensively available in peer-reviewed literature. However, research on the structure-activity relationship of rapamycin analogs provides critical insights. A study on C-7 modified rapamycin analogs revealed that while these compounds retained a high affinity for FKBP12, their potency in inhibiting splenocyte proliferation varied significantly.[3] This suggests that the C-7 position is part of the "effector domain" of the molecule, which is crucial for its interaction with mTOR.[3]
While specific IC50 values for this compound from comparative studies are elusive, one study on the pharmacokinetics and metabolism of Sirolimus in healthy volunteers noted that the metabolites of Sirolimus, including demethylated forms, have "low immunosuppressive activities" and are not considered to play a major role in the clinical pharmacology of the parent drug.[6] This implies that this compound is likely a less potent immunosuppressant than Sirolimus.
For a quantitative perspective on the immunosuppressive potency of Sirolimus, the following table summarizes its inhibitory effects on T-cell proliferation from various in vitro assays.
| Assay Type | Cell Type | Stimulant | Sirolimus IC50 (nM) | Reference |
| T-Cell Proliferation | Human Peripheral Blood Lymphocytes (PBLs) | Phytohemagglutinin (PHA) | < 1 | [7] |
| T-Cell Proliferation | Human PBLs | Calcium Ionophore A23187 | < 1 | [7] |
| T-Cell Proliferation | Human PBLs | Interleukin-2 (IL-2) | < 1 | [7] |
| Mixed Lymphocyte Reaction (MLR) | Human PBLs | Allogeneic Cells | Not explicitly stated as IC50, but showed potent inhibition | [4] |
Experimental Protocols
To facilitate the replication and further investigation of the immunosuppressive properties of these compounds, detailed methodologies for key experiments are provided below.
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes following stimulation.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
A mitogenic stimulant such as Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Test compounds (Sirolimus and/or this compound) dissolved in a suitable solvent (e.g., DMSO).
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Add serial dilutions of the test compounds to the wells.
-
Add the mitogenic stimulant to induce T-cell proliferation.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For the final 18 hours of incubation, add [³H]-Thymidine to each well.
-
Harvest the cells and measure the incorporation of [³H]-Thymidine using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control and determine the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the proliferative response of T-cells from one individual (responder) to the white blood cells of another genetically different individual (stimulator), mimicking the recognition of foreign tissue in transplantation.
Objective: To evaluate the inhibitory effect of the test compound on the alloantigen-driven T-cell proliferation.
Materials:
-
PBMCs from two different healthy donors.
-
RPMI-1640 medium.
-
Mitomycin C or irradiation source to treat stimulator cells.
-
Test compounds.
-
[³H]-Thymidine or a non-radioactive proliferation assay kit.
Procedure:
-
Isolate PBMCs from both donors.
-
Treat the stimulator PBMCs with Mitomycin C or irradiation to prevent their proliferation.
-
Co-culture the responder PBMCs (1 x 10⁵ cells/well) with the treated stimulator PBMCs (1 x 10⁵ cells/well) in a 96-well plate.
-
Add serial dilutions of the test compounds to the co-culture.
-
Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
Pulse with [³H]-Thymidine for the final 18 hours of incubation.
-
Harvest the cells and measure proliferation as described in the T-cell proliferation assay protocol.
-
Determine the inhibitory effect of the compounds on the allogeneic T-cell response.
Conclusion
Based on the available evidence, Sirolimus is a highly potent immunosuppressive agent with well-documented efficacy in inhibiting T-cell proliferation. While this compound shares a similar mechanism of action through the mTOR pathway, current data suggests it possesses lower immunosuppressive activity compared to its parent compound, Sirolimus. The modification at the C-7 position appears to be critical for the potent immunosuppressive effects of rapamycin. Further direct comparative studies with quantitative endpoints are necessary to fully elucidate the therapeutic potential of this compound and other rapamycin derivatives.
References
- 1. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunosuppressant rapamycin blocks in vitro responses to hematopoietic cytokines and inhibits recovering but not steady-state hematopoiesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rapamycin's Anticancer Activity: A Focus on IC50 Values and Mechanism of Action
This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of rapamycin (B549165) across various cancer cell lines. It includes detailed experimental protocols for determining these values and illustrates the underlying molecular pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.
Potency of Rapamycin Across Diverse Cancer Cell Lines
The cytotoxic and cytostatic effects of rapamycin vary significantly among different cancer cell lines, reflecting the complex interplay of genetic and signaling pathway alterations within tumors. The IC50 value, which represents the concentration of a drug required to inhibit a biological process by 50%, is a key metric for assessing anticancer potency.
Below is a summary of published IC50 values for rapamycin in several cancer cell lines. It is important to note that these values can differ between studies due to variations in experimental conditions such as incubation time and the specific cell viability assay used.
| Cancer Cell Line | Cancer Type | IC50 Value (Concentration) | Incubation Time |
| MCF-7 | Breast Cancer | 20 nM[1] | Not Specified |
| MDA-MB-231 | Breast Cancer | 20 µM[1] | Not Specified |
| MDA‐MB‐231 | Breast Cancer | 7.39 ± 0.61 µM[2] | 72 hours |
| Ca9-22 | Oral Cancer | ~15 µM[3] | Not Specified |
| PC3 | Prostate Cancer | Sensitive (Specific IC50 not provided) | 48 hours |
| C32 | Melanoma | Sensitive (Specific IC50 not provided) | 48 hours |
| A549 | Lung Cancer | Not sensitive at concentrations tested | Not Specified |
Experimental Protocol: Determination of IC50 using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, forming the basis for determining IC50 values.
Principle: In living cells, mitochondrial succinate (B1194679) dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Rapamycin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of rapamycin in complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of rapamycin. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each rapamycin concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value from the resulting dose-response curve.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in determining the IC50 value of a compound using the MTT assay.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin and its analogs exert their anticancer effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[4][5] Rapamycin first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).
The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and arrests the cell cycle, thereby inhibiting tumor growth.[5]
The following diagram illustrates the simplified mTOR signaling pathway and the inhibitory action of rapamycin.
References
- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 4. Tissue-restricted inhibition of mTOR using chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Rapamycin Analogs in Preclinical Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rapamycin (B549165) and its analogs (rapalogs) based on their performance in preclinical models. The information herein is supported by experimental data to aid in the selection and application of these compounds in a research setting.
Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, and its analogs are potent inhibitors of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2] Dysregulation of the mTOR pathway is a hallmark of various diseases, particularly cancer, making it a key therapeutic target.[3] Rapamycin and its analogs, including sirolimus (rapamycin itself), everolimus (B549166), temsirolimus, and ridaforolimus, are allosteric inhibitors of mTOR Complex 1 (mTORC1).[3] They achieve this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[4] While sharing a common mechanism, these analogs were developed to improve upon the pharmacokinetic properties of rapamycin, such as solubility and stability.[5]
This guide delves into a head-to-head comparison of these analogs in preclinical settings, focusing on their efficacy, safety, and mechanistic nuances.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the efficacy and pharmacokinetic properties of various rapamycin analogs.
Table 1: In Vitro Efficacy of Rapamycin Analogs in Cancer Cell Lines
| Rapalog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Rapamycin | MCF-7 | Breast Cancer | 1.5 | [6] |
| PC3 | Prostate Cancer | ~10 | [7] | |
| LnCaP | Prostate Cancer | ~5 | [7] | |
| Everolimus | MCF-7 | Breast Cancer | 2.2 | [6] |
| TPC-1 | Thyroid Cancer | ~10 | [8] | |
| Temsirolimus | RENCA | Renal Cell Carcinoma | ~25 | [9] |
| PC3 | Prostate Cancer | ~12 | [7] | |
| LnCaP | Prostate Cancer | ~6 | [7] |
Table 2: In Vivo Efficacy of Rapamycin Analogs in Xenograft Models
| Rapalog | Xenograft Model | Cancer Type | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Rapamycin | 9L Glioma (Rat) | Glioblastoma | 0.3% beads, local delivery | Significant survival increase | [10] |
| Everolimus | TPC-1 (Rat) | Thyroid Cancer | 5mg/kg, p.o., 3x/week | ~60% | [8] |
| Temsirolimus | RENCA (Mouse) | Renal Cell Carcinoma | 20mg/kg, i.p., daily | Significant survival increase with vaccine | [9] |
Table 3: Preclinical Pharmacokinetics of Rapamycin Analogs in Mice
| Rapalog | Dosing Route | Half-life (t½) | Key Findings | Reference |
| Rapamycin | i.p. | ~15 hours | Blood levels reach concentrations capable of inhibiting mTOR in cell culture. | [11] |
| Rapamycin-28-N,N-dimethylglycinate | i.v. | 2.1 - 4.8 hours (dose-dependent) | Acts as a slow-release delivery system for rapamycin. | [1] |
| Everolimus | p.o. | Not specified | Improved pharmacokinetic properties compared to rapamycin. | [] |
| Temsirolimus | i.v. | Not specified | Converted to sirolimus in vivo. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments cited in the comparison of rapamycin analogs.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of rapamycin analogs on cancer cell proliferation.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC3, LnCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the rapamycin analog (e.g., rapamycin, everolimus, temsirolimus) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the drug for a specified period, typically 72 to 96 hours.
-
Proliferation Assessment: Cell proliferation is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or by quantifying DNA synthesis via [3H]-thymidine incorporation.[6]
-
Data Analysis: The absorbance or radioactivity is measured, and the data are normalized to the vehicle-treated control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of rapamycin analogs in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells. All animal procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[8]
-
Tumor Cell Implantation: Human cancer cells (e.g., TPC-1, RENCA) are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of the mice.[8][13]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements and calculated using the formula: (length × width²) / 2.[8]
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The rapamycin analog is administered at a specified dose and schedule (e.g., oral gavage, intraperitoneal injection).[8]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Overall survival may also be assessed.[9][10]
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of drug toxicity.[14]
Mandatory Visualizations
mTOR Signaling Pathway and Rapalog Action
The mTOR signaling pathway is a complex network that integrates various cellular signals to regulate growth and metabolism. Rapamycin and its analogs exert their effects by targeting mTORC1.
Caption: mTOR signaling pathway and the mechanism of action of rapamycin analogs.
Preclinical Experimental Workflow for Rapalog Comparison
A standardized workflow is essential for the direct comparison of different rapamycin analogs in a preclinical setting.
Caption: A typical experimental workflow for comparing rapamycin analogs.
Logical Relationship of Rapamycin Analogs
Rapamycin and its analogs share a core structure and mechanism of action but differ in their pharmacokinetic properties.
Caption: Logical relationship between rapamycin and its key analogs.
References
- 1. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Toward rapamycin analog (rapalog)-based precision cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temsirolimus, an mTOR inhibitor, enhances anti-tumour effects of heat shock protein cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local delivery of rapamycin: a toxicity and efficacy study in an experimental malignant glioma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. xenograft.org [xenograft.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Confirming the Inhibitory Potency of 7-O-Demethyl Rapamycin: A Comparative Guide to Biochemical Assays
For researchers engaged in the development of mTOR inhibitors, rigorously quantifying the inhibitory activity of novel analogs is a critical step. This guide provides a comparative overview of key biochemical assays to confirm and characterize the inhibitory effects of 7-O-Demethyl rapamycin (B549165) (7-O-DMR) on the mechanistic target of rapamycin (mTOR). We present supporting experimental data for related, well-characterized rapamycin analogs—sirolimus (rapamycin), everolimus, and zotarolimus—to offer a framework for comparative analysis. Detailed experimental protocols and visualizations are included to facilitate the design and execution of these essential assays.
Comparative Inhibitory Activity of Rapamycin Analogs
The inhibitory potency of rapamycin and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the reported IC50 values for several rapamycin analogs against mTOR. It is important to note that these values can vary based on the specific assay conditions, such as the use of cell-free recombinant mTOR versus cell-based assays.
| Compound | Target/Assay Type | IC50 (nM) | Reference |
| Sirolimus (Rapamycin) | mTORC1 (in HEK293 cells) | ~0.1 | [1][2] |
| Everolimus | mTOR (cell-free assay) | 1.6 - 2.4 | |
| Zotarolimus | FKBP12 binding | 2.8 | |
| 7-O-Demethyl Rapamycin | mTOR | Data not available |
Key Biochemical Assays for Determining mTOR Inhibition
Several robust biochemical assays can be employed to determine the inhibitory activity of this compound and other analogs on mTORC1 and mTORC2. The primary methods include direct in vitro kinase assays and cell-based assays that measure the phosphorylation of downstream targets.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 or mTORC2 by quantifying the phosphorylation of a specific substrate. Immunoprecipitated mTOR complexes from cell lysates are incubated with a recombinant substrate in the presence of ATP and varying concentrations of the inhibitor.
Experimental Protocol:
-
Immunoprecipitation of mTOR Complexes:
-
Culture cells (e.g., HEK293T) and stimulate with growth factors (e.g., insulin) to activate the mTOR pathway.
-
Lyse cells in a CHAPS-based buffer to maintain the integrity of the mTOR complexes.
-
Incubate the cell lysate with antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) coupled to protein A/G beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complex in a kinase assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding a recombinant substrate (e.g., GST-S6K1 for mTORC1, or GST-Akt1 for mTORC2) and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt (Ser473)).
-
Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.
-
Alternatively, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ technology, can be used for a more high-throughput analysis. In this format, a terbium-labeled anti-tag antibody (e.g., anti-GST) and a fluorescently labeled kinase substrate are used. Phosphorylation of the substrate by the kinase brings the donor (terbium) and acceptor (fluorescent tag) into close proximity, resulting in a FRET signal. Inhibition of the kinase reduces this signal.
Western Blotting for Downstream mTOR Targets
This cellular assay assesses the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in intact cells, providing a physiologically relevant measure of inhibitor activity.
Experimental Protocol:
-
Cell Treatment:
-
Plate cells (e.g., MCF-7, PC3) and allow them to adhere.
-
Treat the cells with a range of concentrations of the mTOR inhibitor (e.g., this compound) for a specified duration (e.g., 1-24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of mTORC1 targets (p-S6K1 Thr389, p-4E-BP1 Thr37/46) and mTORC2 targets (p-Akt Ser473).
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for each target to normalize for protein levels.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC50.
-
Visualizing mTOR Signaling and Experimental Workflow
To better understand the mechanisms of action and the experimental procedures, the following diagrams illustrate the mTOR signaling pathway and a general workflow for assessing inhibitor activity.
Caption: mTOR signaling pathway and the inhibitory action of rapamycin analogs on mTORC1.
References
Unveiling the Specificity of 7-O-Demethyl Rapamycin: A Comparative Guide to mTORC1 and mTORC2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that orchestrates cell growth, proliferation, and metabolism through two distinct multiprotein complexes: mTORC1 and mTORC2. While both complexes are attractive therapeutic targets, their differential roles in cellular signaling necessitate the development of specific inhibitors. This guide provides a comprehensive comparison of 7-O-Demethyl rapamycin, a rapamycin analog (rapalog), focusing on its specificity for mTORC1 over mTORC2, supported by experimental data from closely related analogs and a detailed overview of the methodologies used to assess this selectivity.
Executive Summary
This compound, like other rapalogs, functions as a highly specific allosteric inhibitor of mTORC1. It achieves this by forming a ternary complex with the intracellular protein FKBP12 and the FRB domain of mTOR, a mechanism that is ineffective against the structurally distinct mTORC2. This high degree of selectivity minimizes off-target effects associated with dual mTORC1/mTORC2 inhibition, such as metabolic dysregulation. This guide presents a comparative analysis of the inhibitory profiles of rapalogs, including data representative of highly selective mTORC1 inhibitors, against dual mTORC1/mTORC2 inhibitors, providing researchers with the foundational knowledge to design and interpret experiments in this domain.
Comparative Inhibitory Profiles
The following table summarizes the inhibitory concentrations (IC50) of representative mTOR inhibitors against mTORC1 and mTORC2, highlighting the superior selectivity of rapalogs for mTORC1. The data for the "Highly Selective Rapalog" is representative of compounds like DL001, which is reported to be 40 times more selective for mTORC1 than rapamycin.[1][2]
| Inhibitor Class | Compound Example | mTORC1 IC50 | mTORC2 IC50 | Selectivity (mTORC2 IC50 / mTORC1 IC50) | Mechanism of Action |
| Rapalogs (mTORC1 specific) | Rapamycin | ~0.1 - 1 nM[3] | >1 µM (acute) | >1000 | Allosteric inhibitor of mTORC1 |
| Highly Selective Rapalog (e.g., DL001) | ~75 pM [1] | >3 µM [1] | >40,000 | Allosteric inhibitor of mTORC1 | |
| Dual mTORC1/mTORC2 Inhibitors (TORKinibs) | OSI-027 | ~4 nM[] | ~10 nM | ~2.5 | ATP-competitive inhibitor of mTOR kinase |
| PP242 | ~8 nM[] | ~10 nM[5] | ~1.25 | ATP-competitive inhibitor of mTOR kinase |
Signaling Pathways and Inhibition Mechanisms
The diagram below illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the distinct inhibitory mechanisms of rapalogs and TORKinibs.
Caption: mTOR signaling pathway and points of inhibition.
Experimental Protocols
Determining the specificity of an mTOR inhibitor requires a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of immunopurified mTORC1 and mTORC2.
Protocol:
-
Immunoprecipitation of mTORC1 and mTORC2:
-
Lyse cultured cells (e.g., HEK293T) with a CHAPS-based lysis buffer to preserve the integrity of the mTOR complexes.
-
Incubate cell lysates with antibodies specific for Raptor (for mTORC1) or Rictor (for mTORC2) coupled to protein A/G beads.
-
Wash the immunoprecipitates extensively to remove non-specific binding proteins.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 or mTORC2 beads in a kinase buffer containing MgCl2 and ATP.
-
Add a specific substrate: recombinant 4E-BP1 for mTORC1 or recombinant inactive Akt1 for mTORC2.
-
Incubate with varying concentrations of the test inhibitor (e.g., this compound).
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect substrate phosphorylation using phospho-specific antibodies (e.g., anti-phospho-4E-BP1 Thr37/46 for mTORC1 and anti-phospho-Akt Ser473 for mTORC2) via Western blotting.[6][7]
-
Cellular Assay for mTORC1 and mTORC2 Activity
This assay assesses the phosphorylation status of downstream targets of mTORC1 and mTORC2 in intact cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC3 or MCF-7) and allow them to adhere.
-
Serum-starve the cells to reduce basal mTOR activity.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 2 to 24 hours).
-
Stimulate the cells with a growth factor (e.g., insulin (B600854) or IGF-1) to activate the mTOR pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against the phosphorylated and total forms of key mTORC1 and mTORC2 substrates:
-
mTORC1 readout: Phospho-S6K1 (Thr389), Total S6K1, Phospho-4E-BP1 (Thr37/46), Total 4E-BP1.
-
mTORC2 readout: Phospho-Akt (Ser473), Total Akt.
-
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[6][8]
-
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the in-cell specificity of an mTOR inhibitor.
Caption: Workflow for cellular mTOR specificity assay.
Conclusion
The available evidence strongly supports that this compound, as a rapalog, exhibits high specificity for mTORC1 over mTORC2. This selectivity is a key advantage for research and therapeutic applications where targeted inhibition of mTORC1 is desired without perturbing the critical functions of mTORC2. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify the specificity of this compound and other novel mTOR inhibitors, thereby facilitating the development of more precise and effective therapeutic strategies.
References
- 1. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 5. mTOR Mediated Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Rapalogs: A Comparative Analysis of Their Anti-Proliferative Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rapamycin (B549165) Analogs in Cancer Research
Rapamycin and its analogs, collectively known as rapalogs, are a class of drugs that target the mechanistic Target of Rapamycin (mTOR), a crucial kinase in the signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime therapeutic target.[2] This guide provides a comparative overview of the anti-proliferative effects of various rapalogs, supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform preclinical and clinical research.
Comparative Anti-Proliferative Activity of Rapalogs
The anti-proliferative efficacy of rapalogs can vary depending on the specific analog, the cancer cell type, and the specific mutations driving tumor growth. The following table summarizes the half-maximal inhibitory concentration (IC50) values for sirolimus (rapamycin), everolimus, and temsirolimus (B1684623) across a range of cancer cell lines, providing a quantitative comparison of their potency.
| Cell Line | Cancer Type | Sirolimus (Rapamycin) IC50 (nM) | Everolimus (RAD001) IC50 (nM) | Temsirolimus (CCI-779) IC50 (nM) | Reference |
| Renal Cell Carcinoma | |||||
| Caki-2 | Clear Cell | >1000 | 118.3 ± 45.9 | 24.5 ± 8.2 | [3] |
| 786-O | Clear Cell | 13.5 ± 4.5 | 4.4 ± 1.5 | 3.1 ± 0.9 | [3] |
| Prostate Cancer | |||||
| LnCap | Adenocarcinoma | Similar to Temsirolimus | Not Reported | Similar to Sirolimus | [4] |
| PC3 | Adenocarcinoma | Similar to Temsirolimus | Not Reported | Similar to Sirolimus | [4] |
| Pediatric Low-Grade Glioma | |||||
| RES 186 | Glioma | Reduction in viability by 20% at 100nM (72h) | Not Reported | Not Reported | [5] |
| RES 259 | Glioma | Reduction in viability by 40% at 100nM (6 days) | Not Reported | Not Reported | [5] |
| Breast Cancer | |||||
| MCF-7 | Adenocarcinoma | ~1-10 | ~1-10 | Not Reported | [5] |
| Colorectal Cancer | |||||
| DLD-1 | Adenocarcinoma | 23,430 | Not Reported | Not Reported | [6] |
| LoVo | Adenocarcinoma | Not specified, but effective | Not Reported | Not Reported | [6] |
| Non-Small Cell Lung Cancer | |||||
| A549 | Adenocarcinoma | ~10-100 | ~10-100 | Not Reported |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented here is for comparative purposes.
Studies have shown that in some cancer models, different rapalogs can exhibit similar anti-proliferative potencies. For instance, a comparative study on prostate cancer cell lines demonstrated that rapamycin and temsirolimus have superimposable anti-tumor effects.[4] However, in other contexts, variations in their chemical structures and pharmacokinetic properties may lead to differences in efficacy.[7] For example, in pediatric low-grade glioma models, the second-generation mTOR inhibitor sapanisertib (B612132) was found to be more effective as an antiproliferative agent than rapamycin.[5]
The mTOR Signaling Pathway and Rapalog Action
Rapalogs exert their anti-proliferative effects by inhibiting the mTOR signaling pathway, primarily through the mTORC1 complex.[2] The diagram below illustrates the central role of mTOR in cell regulation and the mechanism of action of rapalogs.
Caption: The mTOR signaling pathway and the inhibitory action of rapalogs on mTORC1.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-proliferative effects of rapalogs.
Cell Proliferation Assay (MTT/XTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: A generalized workflow for the MTT/XTT cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with a serial dilution of the rapalog of interest. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.[9]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.[8][9]
-
Incubation with Reagent: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[8]
-
Solubilization: If using MTT, add a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with rapalogs for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and count them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a fluorescent DNA intercalating agent like propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of mTOR Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins in the mTOR signaling pathway, such as phosphorylated S6 kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1), which are downstream targets of mTORC1.
Workflow:
Caption: A standard workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with rapalogs and then lyse them in a suitable buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-S6K).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be captured on X-ray film or with a digital imager.
-
Analysis: Quantify the intensity of the protein bands to determine the relative expression levels of the target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergy of Rapamycin and Methioninase on Colorectal Cancer Cells Requires Simultaneous and Not Sequential Administration: Implications for mTOR Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistically suppressive effects on colorectal cancer cells by combination of mTOR inhibitor and glycolysis inhibitor, Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Everolimus vs. temsirolimus for advanced renal cell carcinoma: use and use of resources in the US Oncology Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antiproliferative and Antimigratory Effects of mTOR Inhibitors in Paediatric Low-grade Gliomas Models. A Comparison between Rapamycin and Sapanisertib [gavinpublishers.com]
Validating the Inhibition of Downstream mTOR Targets by 7-O-Demethyl Rapamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the inhibitory effects of 7-O-Demethyl rapamycin (B549165), a derivative of rapamycin, on the downstream targets of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1] This document outlines key experimental protocols and presents data in a comparative format to assist researchers in evaluating its efficacy against other mTOR inhibitors.
Introduction to mTOR Signaling and Rapalogs
The mTOR protein kinase is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3][4][5] It functions as the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4][6][7] mTORC1 is acutely sensitive to rapamycin and its analogs (rapalogs) and controls processes like protein synthesis and autophagy by phosphorylating key downstream substrates, including p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][8][9][10]
Rapamycin and rapalogs, such as 7-O-Demethyl rapamycin (also known as 7-O-Demethyl sirolimus or Novolimus), are macrolides that first bind to the intracellular protein FKBP12.[1][6][11] This drug-protein complex then binds to the FRB domain of mTOR, allosterically inhibiting mTORC1 activity.[3][12][13] This inhibition prevents the phosphorylation of p70S6K and 4E-BP1, leading to a reduction in protein synthesis and cell cycle arrest.[7][14] While rapamycin primarily targets mTORC1, chronic treatment has been suggested to also inhibit mTORC2 in some cell types.[6][15]
This compound is an impurity and derivative of rapamycin, sharing a similar mechanism of action.[1] Validating its inhibitory effect on mTOR's downstream targets is crucial for its development as a potential therapeutic agent.
Visualizing the mTOR Signaling Pathway
The following diagram illustrates the mTORC1 signaling cascade and the points of inhibition by rapalogs like this compound.
References
- 1. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 2. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Target of Rapamycin (mTOR): Conducting the Cellular Signaling Symphony - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of targets of mTOR (mammalian target of rapamycin) signalling by intracellular amino acid availability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 12. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapamycin + Rapalogs | MedRAC@UNC [medrac.web.unc.edu]
Safety Operating Guide
Safe Disposal of 7-O-Demethyl Rapamycin: A Procedural Guide
For researchers and drug development professionals, the proper disposal of 7-O-Demethyl rapamycin (B549165), a potent analog of rapamycin, is critical for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Hazard and Safety Overview
7-O-Demethyl rapamycin is a biologically active compound that requires careful handling.[1] As an analog of rapamycin, it should be treated as a hazardous substance.[2][3] The primary health hazards include potential harm if swallowed and irritation to the skin and eyes.[1] Given that rapamycin is suspected of causing cancer and damaging fertility, it is prudent to handle this compound with the same level of caution.[4]
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral | May be harmful if swallowed.[1] | Avoid ingestion. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth with water and consult a physician.[1] |
| Skin Irritation | May cause skin irritation upon contact.[1] | Wear protective gloves and clothing. In case of skin contact, wash off with soap and plenty of water.[1] |
| Eye Irritation | May cause eye irritation.[1] | Wear eye protection. In case of eye contact, flush with water as a precaution.[1] |
| Respiratory Tract Irritation | May be harmful if inhaled and may cause respiratory tract irritation.[1] | Avoid formation of dust and aerosols. Work in a well-ventilated area, preferably a fume hood.[2] |
| Carcinogenicity & Reproductive Toxicity | As an analog of rapamycin, it is suspected of causing cancer and damaging fertility or the unborn child.[4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.[5][6][7] The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.[1]
2. Waste Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous waste.[2][3]
-
Do not mix this waste with non-hazardous laboratory trash.[8]
3. Waste Collection and Containerization:
-
Collect all solid and liquid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2][5]
-
The container must be compatible with the chemical properties of the waste.[8]
-
Keep the waste container securely closed except when adding waste.[2][6]
4. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5][7]
5. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[7][9]
-
Ensure the storage area is away from heat sources and incompatible chemicals.[5][9]
6. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the compound is soluble).[3][6]
-
The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[3][6]
7. Final Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the hazardous waste container.[3][6]
-
Do not dispose of this compound down the drain or in the regular trash.[3][5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Mechanism of Action: mTOR Signaling Pathway
This compound, like its parent compound rapamycin, is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and survival.[10] Understanding this pathway is essential for researchers working with this class of compounds.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. umdearborn.edu [umdearborn.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
Essential Safety and Logistical Information for Handling 7-O-Demethyl Rapamycin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like 7-O-Demethyl rapamycin (B549165) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment. 7-O-Demethyl rapamycin, a derivative and impurity of the immunosuppressant and cytostatic agent rapamycin, should be handled with care, assuming it possesses similar hazardous properties.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as potentially harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[2] Given its relationship to rapamycin, which is a potent drug, it is prudent to treat it as a hazardous compound.[3][4]
Recommended Personal Protective Equipment:
A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves.[3][5] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. |
| Body Protection | Disposable Gown | A solid-front, back-closing disposable gown made of a low-permeability fabric should be worn to protect clothing and skin.[6] |
| Eye Protection | Safety Goggles or a Full-Face Shield | Use chemical splash goggles that meet appropriate government standards (e.g., ANSI Z87.1).[2] A full-face shield should be worn over goggles when there is a risk of splashing.[5] |
| Respiratory Protection | N95 or N100 Respirator | A fit-tested N95 or N100 respirator is required when handling the powdered form of the compound or when there is a potential for aerosol generation.[4][5] |
| Foot Protection | Closed-toe shoes and shoe covers | Always wear closed-toe shoes in the laboratory. Disposable shoe covers should be used in areas where the compound is handled and removed before exiting.[5] |
Operational Plan for Safe Handling
A clear, step-by-step protocol is essential for the safe handling of this compound from receipt to use.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear a single pair of nitrile gloves during inspection.
-
If the primary container is compromised, treat it as a spill and follow the spill management protocol.
-
Transport the intact container to the designated storage area.
2. Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
The storage temperature should be as recommended by the supplier (e.g., -20°C or -80°C).
-
Restrict access to the storage area to authorized personnel only.
3. Preparation of Solutions (Weighing and Dissolving):
-
All manipulations involving the powdered form of this compound must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.
-
Before starting, decontaminate the work surface.
-
Assemble all necessary equipment (e.g., microbalance, spatulas, tubes, solvent) and the appropriate PPE.
-
Place a plastic-backed absorbent pad on the work surface to contain any minor spills.[3]
-
Carefully weigh the required amount of the compound. Use gentle movements to avoid creating dust.
-
Add the solvent to the powder in a closed container (e.g., a conical tube) and mix gently until dissolved.
-
After preparation, wipe down the exterior of the container with a suitable decontamination solution.
4. Experimental Use:
-
When adding the compound to cell cultures or administering it to animals, wear all recommended PPE.
-
Perform all procedures over a plastic-backed absorbent pad.
-
After use, decontaminate all surfaces and equipment.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[3][7]
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".[3]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3] This is often a yellow bag or a rigid container marked "Cytotoxic Waste".
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, shatter-resistant container labeled "Hazardous Chemical Waste" with the full chemical name. Do not pour this waste down the drain.[3]
-
Empty Vials: Empty stock vials should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous liquid waste, and the label defaced before disposal in a designated container.[3][7]
Waste Disposal Procedure:
-
All hazardous waste containers must be kept closed except when adding waste.
-
Store waste in a secure, designated area away from general lab traffic.
-
Waste disposal must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7] Follow all institutional and local regulations for hazardous waste disposal.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity and evacuate the immediate area of the spill.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, don the full recommended PPE, including a respirator if the spill involves powder.
3. Contain and Clean the Spill:
-
For liquid spills: Cover the spill with absorbent material from a chemical spill kit, working from the outside in.
-
For powder spills: Gently cover the spill with damp absorbent pads to avoid making the powder airborne. Do not sweep dry powder.[7]
-
Carefully collect all contaminated materials using scoops or forceps and place them in the cytotoxic waste container.
4. Decontaminate the Area:
-
Clean the spill area with a detergent solution, followed by a thorough rinse with water.[3]
-
All cleaning materials must be disposed of as cytotoxic waste.
5. Report the Incident:
-
Report the spill to the laboratory supervisor and the institution's EHS department.
References
- 1. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. umdearborn.edu [umdearborn.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
